Product packaging for 3-(4-Methyl-benzylsulfanyl)-propionic acid(Cat. No.:CAS No. 78981-22-3)

3-(4-Methyl-benzylsulfanyl)-propionic acid

Cat. No.: B556702
CAS No.: 78981-22-3
M. Wt: 210.29 g/mol
InChI Key: IUGBHTAZBLVTJT-UHFFFAOYSA-N
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Description

3-(4-Methyl-benzylsulfanyl)-propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2S B556702 3-(4-Methyl-benzylsulfanyl)-propionic acid CAS No. 78981-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGBHTAZBLVTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400759
Record name 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78981-22-3
Record name 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid, a valuable intermediate in pharmaceutical and chemical research. This document details the core synthetic pathway, experimental protocols, and expected quantitative and qualitative data.

Introduction

This compound is an organic compound featuring a thioether linkage and a carboxylic acid functional group. This bifunctionality makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized chemical materials. The presence of the 4-methylbenzyl (p-tolyl) group can influence the lipophilicity and metabolic stability of derivative compounds. This guide focuses on a robust and efficient synthetic route to this compound.

Core Synthesis Pathway: Michael Addition

The most common and efficient method for the synthesis of this compound is the base-catalyzed Michael addition of 4-methylbenzyl mercaptan to acrylic acid. This reaction, a conjugate addition of a soft nucleophile (the thiolate) to an α,β-unsaturated carbonyl compound, is typically high-yielding and proceeds under mild conditions.

Synthesis_Pathway Synthesis of this compound via Michael Addition cluster_reactants Starting Materials 4_methylbenzyl_mercaptan 4-Methylbenzyl Mercaptan acrylic_acid Acrylic Acid product product acrylic_acid->product Michael Addition base base thiolate thiolate base->thiolate thiolate->product

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical laboratory-scale preparations and data from analogous reactions.

ParameterValueNotes
Reactants
4-Methylbenzyl Mercaptan1.0 equivalentLimiting reagent.
Acrylic Acid1.0 - 1.2 equivalentsA slight excess can be used to ensure complete consumption of the thiol.
Sodium Hydroxide (Base)1.0 - 1.1 equivalentsUsed to deprotonate the mercaptan to form the nucleophilic thiolate.
Solvent (e.g., Ethanol)5 - 10 mL per gram of mercaptanSufficient to dissolve reactants and facilitate stirring.
Reaction Conditions
Temperature25 - 50 °CThe reaction is often exothermic and may not require external heating. Gentle heating can be applied to ensure completion.
Reaction Time2 - 6 hoursMonitored by Thin Layer Chromatography (TLC).
Product Information
Expected Yield85 - 95%Based on yields for similar Michael additions of thiols to acrylic acid.
Molecular FormulaC₁₁H₁₄O₂S
Molecular Weight210.29 g/mol
Melting Point74-76 °C[1]
AppearanceWhite to off-white solid

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound.

Materials and Equipment
  • 4-Methylbenzyl mercaptan

  • Acrylic acid

  • Sodium hydroxide (pellets)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (if heating is required)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

Synthetic Procedure
  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.05 equivalents) in ethanol (e.g., 50 mL for a 10 g scale reaction). Stir until the sodium hydroxide is completely dissolved.

  • Addition of Thiol: To the stirred solution, add 4-methylbenzyl mercaptan (1.0 equivalent) dropwise at room temperature. The formation of the sodium thiolate may be observed.

  • Addition of Acrylic Acid: Add acrylic acid (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may occur; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water (e.g., 100 mL).

    • Cool the aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of the product should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate or toluene.

Characterization of this compound

The identity and purity of the synthesized compound can be confirmed by the following analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the aromatic protons of the 4-methylbenzyl group (two doublets), the benzylic methylene protons (a singlet), the methyl group on the aromatic ring (a singlet), and the two methylene groups of the propionic acid chain (two triplets). The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the two aliphatic carbons of the propionic acid chain, and the methyl carbon.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹), a strong C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹), and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (210.29 g/mol ).

Safety Considerations

  • 4-Methylbenzyl mercaptan has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Acrylic acid is corrosive and a lachrymator.

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

This guide provides a foundational understanding and a practical approach to the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) for all chemicals and to adapt the procedures as necessary for their specific laboratory conditions and scale.

References

Technical Whitepaper: Physicochemical Properties of 3-(4-Methyl-benzylsulfanyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methyl-benzylsulfanyl)-propionic acid, systematically known as 3-((4-methylphenyl)thio)propanoic acid, is a carboxylic acid derivative with potential applications in organic synthesis and pharmaceutical development. Its structural features, including a carboxylic acid group, a thioether linkage, and an aromatic ring, contribute to its specific physicochemical characteristics that are critical for its behavior in chemical and biological systems. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its synthesis.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation strategies. The available quantitative data is summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂S[1][2][3][4][5][6][7][8]
Molecular Weight 196.27 g/mol [1][2][3][6][7]
Melting Point 67-71 °C (literature)[2]
Predicted pKa ~4.44[3]
Predicted XLogP3-AA 2.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Exact Mass 196.05580079 Da[1]
Form Solid[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, standard methodologies for characterizing similar organic acids are well-established.

Synthesis of 3-((4-methylphenyl)thio)propanoic acid

A common method for the synthesis of 3-((4-methylphenyl)thio)propanoic acid involves the nucleophilic substitution reaction between 4-methylthiophenol and 3-chloropropanoic acid in a basic solution.[9]

Materials:

  • 4-methylthiophenol

  • 3-chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

Procedure:

  • A solution of sodium hydroxide in water and a solution of sodium carbonate in water are prepared in a flask.

  • 4-methylthiophenol, dissolved in ethanol, is added to the basic solution.

  • An aqueous solution of 3-chloropropanoic acid is then added to the reaction mixture.

  • The reaction is stirred, typically at room temperature or with gentle heating, until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the product.

  • The crude product is then extracted using an organic solvent, such as ethyl acetate.

  • The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 3-((4-methylphenyl)thio)propanoic acid.

  • Further purification can be achieved by recrystallization or column chromatography.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., digital melting point apparatus or Thiele tube)

  • Capillary tubes

Procedure:

  • A small, dry sample of the purified 3-((4-methylphenyl)thio)propanoic acid is finely powdered.

  • The powder is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid in a solution. Potentiometric titration is a common method for its determination.[10]

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Stirrer

Procedure:

  • A known concentration of 3-((4-methylphenyl)thio)propanoic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in water is low).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[10]

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its behavior in biological systems. The shake-flask method is a classical approach.

Apparatus:

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC

  • n-Octanol and water, pre-saturated with each other

Procedure:

  • A known amount of 3-((4-methylphenyl)thio)propanoic acid is dissolved in a mixture of n-octanol and water in a separatory funnel.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.

  • The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3-((4-methylphenyl)thio)propanoic acid.

Synthesis_Workflow Reactants Reactants: 4-methylthiophenol 3-chloropropanoic acid NaOH Reaction Nucleophilic Substitution Reactants->Reaction Acidification Acidification (HCl) Reaction->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification (Recrystallization) Extraction->Purification Product 3-((4-methylphenyl)thio)propanoic acid Purification->Product

References

An In-depth Technical Guide to 3-(4-Methyl-benzylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methyl-benzylsulfanyl)-propionic acid, with the Chemical Abstracts Service (CAS) number 78981-22-3 , is a sulfur-containing carboxylic acid derivative.[1][2][3] Its structure, featuring a flexible propionic acid chain and a 4-methylbenzylthio moiety, makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and mechanisms of action, drawing parallels with structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 78981-22-3[1][2][3]
Molecular Formula C₁₁H₁₄O₂S[2][3]
Molecular Weight 210.29 g/mol [2]
IUPAC Name 3-((4-methylbenzyl)thio)propanoic acid
Synonyms S-(4-Methylbenzyl)-3-mercaptopropionic acid, 3-(p-Tolylmethylsulfanyl)-propionic acid[3]
Appearance White to off-white solid[3]
Melting Point 74-76 °C[2]
Boiling Point (Predicted) 366.3 ± 30.0 °C[2]
Density (Predicted) 1.167 ± 0.06 g/cm³[2]
Purity ≥ 98% (HPLC)[3]
Storage Conditions 2-8°C[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 4-methylbenzyl chloride and 3-mercaptopropionic acid. The following protocol is a representative method.

Materials:

  • 4-Methylbenzyl chloride

  • 3-Mercaptopropionic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the thiolate: In a round-bottom flask, dissolve 3-mercaptopropionic acid (1.0 equivalent) in ethanol. To this solution, add a solution of sodium hydroxide (1.0 equivalent) in water dropwise at 0 °C with stirring. This deprotonates the thiol group to form the more nucleophilic thiolate.

  • Nucleophilic substitution: To the freshly prepared sodium 3-mercaptopropionate solution, add 4-methylbenzyl chloride (1.0 equivalent) dropwise at room temperature.

  • Reaction monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted 4-methylbenzyl chloride.

  • Acidification: The aqueous layer is then acidified to a pH of approximately 2 with dilute hydrochloric acid. This protonates the carboxylate group, causing the product to precipitate.

  • Extraction: The precipitated product is extracted with diethyl ether (3 x volumes).

  • Drying and solvent removal: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white solid.

Diagram 1: Synthesis Workflow

G cluster_0 Thiolate Formation cluster_1 Nucleophilic Substitution cluster_2 Work-up & Purification 3-Mercaptopropionic_acid 3-Mercaptopropionic acid Sodium_3-mercaptopropionate Sodium 3-mercaptopropionate 3-Mercaptopropionic_acid->Sodium_3-mercaptopropionate Deprotonation NaOH Sodium Hydroxide NaOH->Sodium_3-mercaptopropionate Crude_Product_Solution Crude Product Solution Sodium_3-mercaptopropionate->Crude_Product_Solution SN2 Reaction 4-Methylbenzyl_chloride 4-Methylbenzyl chloride 4-Methylbenzyl_chloride->Crude_Product_Solution Acidification Acidification (HCl) Crude_Product_Solution->Acidification Extraction Extraction (Diethyl ether) Acidification->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Pure_Product 3-(4-Methyl-benzylsulfanyl)- propionic acid Recrystallization->Pure_Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is limited in publicly available literature, its structural features suggest potential anti-inflammatory and antimicrobial activities, consistent with broader classes of propionic acid derivatives.[4][5]

Anti-inflammatory Activity

Aryl-propionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators. It is plausible that this compound could exhibit similar properties.

Furthermore, some sulfur-containing compounds are known to release hydrogen sulfide (H₂S), a gaseous signaling molecule with potent anti-inflammatory effects. H₂S can modulate inflammatory responses through various mechanisms, including the inhibition of the NF-κB and MAPK signaling pathways.

Diagram 2: Putative Anti-inflammatory Signaling Pathway

G Compound 3-(4-Methyl-benzylsulfanyl)- propionic acid H2S H₂S Release Compound->H2S IKK IKK Activation H2S->IKK Inhibition MAPK MAPK Activation (p38, JNK, ERK) H2S->MAPK Inhibition IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes

Caption: Hypothetical anti-inflammatory mechanism via H₂S-mediated inhibition of NF-κB and MAPK pathways.

Antimicrobial Activity

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and development. Based on its structural similarity to known bioactive molecules, it holds promise as a scaffold for developing novel anti-inflammatory and antimicrobial agents. Future research should focus on obtaining quantitative biological data, such as IC₅₀ values for COX inhibition and MIC values against a panel of pathogenic microbes, to validate these hypotheses and elucidate its precise mechanisms of action. The potential for this compound to act as a hydrogen sulfide donor also warrants further investigation as a key aspect of its pharmacological profile.

References

Spectral Analysis of 3-(4-Methyl-benzylsulfanyl)-propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data expected for 3-(4-Methyl-benzylsulfanyl)-propionic acid (CAS No. 78981-22-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectral characteristics based on the analysis of a closely related analogue, 3-((4-Methylphenyl)thio)propionic acid (CAS No. 13739-35-0). This guide includes detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the characterization of the target molecule. The presented data and methodologies aim to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

  • IUPAC Name: 3-[(4-methylphenyl)methylsulfanyl]propanoic acid

  • Molecular Formula: C₁₁H₁₄O₂S

  • Molecular Weight: 210.29 g/mol

  • CAS Number: 78981-22-3

Predicted Spectral Data

The following spectral data are based on the analysis of the structurally similar compound, 3-((4-Methylphenyl)thio)propionic acid. These values serve as an estimation and may differ from experimental results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~7.1-7.3Multiplet4HAromatic protons
~3.7Singlet2H-S-CH₂ -Ar
~2.8Triplet2H-S-CH₂ -CH₂-COOH
~2.6Triplet2H-S-CH₂-CH₂ -COOH
~2.3Singlet3HAr-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~178-C OOH
~137-138Quaternary Aromatic C
~129-130Aromatic CH
~35-36-S-C H₂-Ar
~33-34-S-CH₂-C H₂-COOH
~28-29-S-C H₂-CH₂-COOH
~21Ar-C H₃
Infrared (IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2900-3000MediumC-H stretch (Aromatic & Aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1495MediumC=C stretch (Aromatic ring)
~1400MediumC-H bend (Aliphatic)
~1200-1300MediumC-O stretch
~600-800MediumC-S stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
210[M]⁺ (Molecular ion)
165[M - COOH]⁺
105[CH₃-C₆H₄-CH₂]⁺ (p-methylbenzyl cation)
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton and carbon probe.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add TMS B->C D Transfer to NMR Tube C->D E Place Sample in Spectrometer D->E F Tune & Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase Correction I->J K Baseline Correction J->K L Integration & Peak Picking K->L M Structure Elucidation L->M

NMR Spectroscopy Experimental Workflow
FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).

  • Apply a drop of the solution onto a clean salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

  • Record a background spectrum of the clean, empty sample compartment.

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample in Solvent B Apply Solution to Salt Plate A->B C Evaporate Solvent B->C E Place Sample in Spectrometer C->E D Record Background Spectrum D->E F Acquire Sample Spectrum E->F G Identify Characteristic Absorption Bands F->G H Correlate Bands to Functional Groups G->H

FT-IR Spectroscopy Experimental Workflow
Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.

  • Filter the final solution if any particulate matter is present.

Instrumentation:

  • A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Data Acquisition:

  • Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is often introduced through a gas chromatography (GC) system or a direct insertion probe.

  • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare Dilute Solution B Filter Solution A->B C Sample Introduction B->C D Ionization C->D E Mass Analysis D->E F Detection E->F G Identify Molecular Ion Peak F->G H Analyze Fragmentation Pattern G->H I Confirm Molecular Structure H->I

Mass Spectrometry Experimental Workflow

Conclusion

This technical guide provides a foundational set of predicted spectral data and standardized experimental protocols for the characterization of this compound. While the presented data is based on a close structural analog, it offers valuable guidance for researchers undertaking the synthesis and analysis of this compound. The detailed workflows and diagrams for NMR, FT-IR, and MS are intended to facilitate the acquisition of high-quality experimental data, which is essential for unambiguous structure confirmation and further drug development efforts.

"solubility of 3-(4-Methyl-benzylsulfanyl)-propionic acid in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(4-Methyl-benzylsulfanyl)-propionic acid. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound is publicly available. Consequently, this document provides a detailed theoretical and practical framework for understanding and determining its solubility. The guide offers a qualitative assessment of the compound's expected solubility in various solvents based on its molecular structure. Furthermore, a detailed experimental protocol for the gravimetric determination of solubility is provided, alongside visual representations of the experimental workflow and the key factors influencing solubility, to aid researchers in their laboratory work.

Introduction to this compound

This compound is an organic compound featuring a carboxylic acid group, a thioether linkage, and a p-tolyl group. Its molecular structure dictates its physicochemical properties, including its solubility, which is a critical parameter in various applications such as drug development, chemical synthesis, and formulation science. Understanding the solubility of this compound in different solvent systems is essential for its handling, purification, and application.

Predicted Solubility Profile

In the absence of experimental data, the principle of "like dissolves like" can be used to predict the solubility of this compound based on its functional groups.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The carboxylic acid group can participate in hydrogen bonding with protic solvents. However, the molecule also possesses a significant non-polar backbone (the benzylsulfanyl and methylphenyl groups). Therefore, it is expected to have low solubility in water. In smaller alcohols like ethanol and methanol, the solubility is likely to be higher due to the alkyl portion of the solvent interacting with the non-polar parts of the molecule, while the hydroxyl group interacts with the carboxylic acid.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can engage in dipole-dipole interactions. It is anticipated that this compound will exhibit moderate to good solubility in these solvents.

  • Non-Polar Solvents (e.g., hexane, toluene): The large non-polar part of the molecule suggests that it will be soluble in non-polar solvents like toluene, which has an aromatic ring that can interact with the p-tolyl group. Solubility in highly aliphatic solvents like hexane is expected to be lower.

  • Aqueous Basic Solutions (e.g., 5% Sodium Hydroxide, 5% Sodium Bicarbonate): The carboxylic acid group will be deprotonated in basic solutions to form a carboxylate salt. This salt is ionic and therefore expected to be highly soluble in aqueous solutions.

  • Aqueous Acidic Solutions (e.g., 5% Hydrochloric Acid): The compound is not expected to become protonated in acidic solutions and will likely remain insoluble, similar to its behavior in water.

Experimental Determination of Solubility

The following section outlines a detailed experimental protocol for the quantitative determination of the solubility of this compound using the gravimetric method.

Materials and Equipment
  • This compound (solid)

  • Selected solvents

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, or glass funnel with filter paper)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or watch glass

  • Oven

Experimental Protocol
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or a stoppered conical flask). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). Periodically check if the concentration of the solute in the solution remains constant to confirm equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

    • Immediately filter the withdrawn sample to remove any remaining solid particles. A syringe filter is often suitable for this purpose.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish or watch glass (W_initial).

    • Transfer the filtered saturated solution into the pre-weighed dish.

    • Weigh the dish containing the solution (W_solution).

    • Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and high enough to ensure a reasonable evaporation rate.

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the dish with the solid residue (W_final).

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Mass of the solute = W_final - W_initial

    • Mass of the solvent = W_solution - W_final

    • Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

Visualizing Methodologies

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep_solid Excess Solid Solute mix Mix and Equilibrate (Thermostatic Shaker) prep_solid->mix prep_solvent Known Volume of Solvent prep_solvent->mix settle Allow Solid to Settle mix->settle withdraw Withdraw Supernatant settle->withdraw filter Filter withdraw->filter add_solution Add Filtered Solution & Weigh filter->add_solution weigh_dish Weigh Empty Dish weigh_dish->add_solution evaporate Evaporate Solvent add_solution->evaporate weigh_final Cool and Weigh Residue evaporate->weigh_final calculate Calculate Solubility (g/100g or g/100mL) weigh_final->calculate solubility_factors cluster_solute This compound cluster_solvent Solvent Properties solute_structure Molecular Structure carboxylic_acid Carboxylic Acid (-COOH) solute_structure->carboxylic_acid thioether Thioether (-S-) solute_structure->thioether aromatic p-Tolyl Group solute_structure->aromatic h_bonding Hydrogen Bonding (Donor/Acceptor) carboxylic_acid->h_bonding H-bond donor/acceptor ph pH (for aqueous) carboxylic_acid->ph Acidic proton polarity Polarity thioether->polarity Polarizable aromatic->polarity Non-polar interactions solubility Solubility polarity->solubility h_bonding->solubility ph->solubility

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-(4-Methyl-benzylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the crystal structure of 3-(4-Methyl-benzylsulfanyl)-propionic acid, a compound of interest for researchers and professionals in the fields of crystallography, materials science, and drug development. While a definitive crystal structure has not been publicly reported, this guide outlines the necessary experimental protocols to determine it, and presents a hypothetical model based on the analysis of structurally related compounds. This document serves as a foundational resource for future research and application of this and similar arylthio-propionic acid derivatives.

Introduction

This compound is a carboxylic acid derivative containing a flexible thioether linkage and a substituted aromatic ring. These structural features suggest potential for diverse intermolecular interactions, which are critical in determining the solid-state packing and ultimately, the material's physicochemical properties such as solubility, melting point, and bioavailability. Understanding the precise three-dimensional arrangement of molecules in the crystalline lattice is paramount for rational drug design, polymorphism screening, and the development of novel materials. This guide details a systematic approach to elucidate the crystal structure of this compound, from synthesis to crystallographic analysis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for designing crystallization experiments and for the preliminary characterization of the synthesized material.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂SChem-Impex
Molecular Weight 210.3 g/mol Chem-Impex
Melting Point 72 - 76 °CChem-Impex[1]
Appearance White to off-white solidChem-Impex[1]
CAS Number 78981-22-3Chem-Impex[1]

Experimental Protocols

This section outlines a robust, albeit hypothetical, experimental workflow for the synthesis, crystallization, and subsequent crystal structure determination of this compound.

Synthesis of this compound

The synthesis can be achieved via a nucleophilic substitution reaction between 4-methylbenzyl mercaptan and 3-bromopropionic acid in the presence of a base. A plausible synthetic route is depicted in the workflow diagram below.

G Synthesis Workflow reagents 4-Methylbenzyl mercaptan + 3-Bromopropionic acid reaction Reaction Mixture reagents->reaction base Sodium Hydroxide (aq) base->reaction solvent Ethanol/Water solvent->reaction reflux Reflux (e.g., 12 hours) reaction->reflux workup Acidification (HCl) & Extraction (Ethyl Acetate) reflux->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: A proposed synthetic workflow for this compound.

Detailed Methodology:

  • Reaction Setup: To a solution of 4-methylbenzyl mercaptan (1 equivalent) in a mixture of ethanol and water, add a solution of sodium hydroxide (2.2 equivalents) in water.

  • Addition of Reactant: To the stirred solution, add 3-bromopropionic acid (1 equivalent).

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for approximately 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with concentrated hydrochloric acid until a precipitate is formed. The product is then extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.

Single Crystal Growth

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis. Several methods should be explored to obtain crystals suitable for analysis.

G Crystallization Workflow compound Purified Compound solvent_screening Solvent Screening compound->solvent_screening method1 Slow Evaporation solvent_screening->method1 method2 Vapor Diffusion solvent_screening->method2 method3 Cooling Crystallization solvent_screening->method3 crystals Single Crystals method1->crystals method2->crystals method3->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd

Caption: A general workflow for the crystallization of the target compound.

Detailed Methodologies:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is prepared and left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent will lead to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the volatile solvent will slowly diffuse into the anti-solvent, leading to a gradual decrease in the solubility of the compound and promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and can induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure can be determined using SC-XRD.

Detailed Methodology:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Hypothetical Crystal Structure Data

Based on the analysis of similar propionic acid derivatives, a hypothetical set of crystallographic data for this compound is presented in Table 2. It is anticipated that the structure will exhibit hydrogen bonding between the carboxylic acid moieties, potentially forming dimeric structures.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 1285
Z 4
Calculated Density (g/cm³) 1.09
Hydrogen Bonding O-H···O (dimer formation)

Logical Relationship of Experimental Stages

The successful determination of the crystal structure relies on a logical progression of experimental stages, from synthesis to data analysis.

G Logical Flow of Crystal Structure Determination synthesis Synthesis & Purification characterization Initial Characterization (NMR, MS, mp) synthesis->characterization crystallization Crystallization Trials characterization->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection xrd_data X-ray Diffraction Data Collection crystal_selection->xrd_data structure_solution Structure Solution & Refinement xrd_data->structure_solution validation Structure Validation & Analysis structure_solution->validation

Caption: The logical progression of steps for crystal structure determination.

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the crystal structure of this compound. By following the detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the precise solid-state architecture of this compound. The resulting structural information will be invaluable for understanding its physicochemical properties and for guiding its potential applications in drug development and materials science. This document is intended to be a living resource, to be updated with experimental data as it becomes available.

References

Potential Biological Activity of 3-(4-Methyl-benzylsulfanyl)-propionic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical overview of the potential biological activities of 3-(4-Methyl-benzylsulfanyl)-propionic acid based on the known activities of structurally related compounds. To date, no direct experimental data on the biological effects of this specific molecule has been found in publicly available scientific literature. The information presented herein is intended to guide future research and is not a definitive statement of the compound's properties.

Introduction

This compound is a carboxylic acid derivative with a thioether linkage. Its structure, featuring a propionic acid moiety and a substituted benzyl group, suggests potential interactions with various biological targets. The propionic acid pharmacophore is present in numerous well-characterized bioactive molecules, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the presence of a sulfur atom and a benzyl group introduces chemical properties that could confer a range of other biological effects, including antimicrobial and enzyme-inhibiting activities. This whitepaper will explore the theoretical biological activities of this compound by examining the established pharmacology of analogous compounds.

Potential Anti-inflammatory and Analgesic Activity

Aryl propionic acid derivatives are a cornerstone of anti-inflammatory therapy.[1][2] The primary mechanism for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.

Inference for this compound:

The presence of the propionic acid group in the target molecule is a strong indicator of potential anti-inflammatory activity. It is plausible that this compound could act as a COX inhibitor. The binding of aryl propionic acids to the active site of COX enzymes is well-documented, and the structural features of the target compound may allow for similar interactions.

A study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, another propionic acid derivative, demonstrated potent anti-inflammatory effects by significantly reducing carrageenan-induced paw edema and suppressing the pro-inflammatory cytokine TNF-α.[3] Similarly, 2-(4-dimethylvinylphenyl)propionic acid, a phenylalkanoic acid derivative, has been shown to possess strong anti-inflammatory and analgesic properties.[4]

Proposed Signaling Pathway: COX Inhibition

The potential inhibition of COX enzymes by this compound would lead to a reduction in prostaglandin synthesis, thereby mitigating inflammatory responses.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Target_Compound 3-(4-Methyl-benzylsulfanyl) -propionic acid Target_Compound->COX_Enzymes Potential Inhibition LOX_Inhibition Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Five_LOX 5-LOX FLAP->Five_LOX LTA4 Leukotriene A4 Five_LOX->LTA4 Leukotrienes Leukotrienes (e.g., LTB4) LTA4->Leukotrienes Inflammation Inflammation (Chemotaxis) Leukotrienes->Inflammation Target_Compound 3-(4-Methyl-benzylsulfanyl) -propionic acid Target_Compound->FLAP Potential Inhibition Summary_Workflow cluster_0 In Silico & Literature Analysis cluster_1 Predicted Biological Activities cluster_2 Proposed Experimental Validation Compound This compound SAR Structure-Activity Relationship (Based on related compounds) Compound->SAR Anti_Inflammatory Anti-inflammatory SAR->Anti_Inflammatory Antimicrobial Antimicrobial SAR->Antimicrobial Enzyme_Inhibition Enzyme Inhibition SAR->Enzyme_Inhibition In_Vivo In Vivo Models (Paw Edema) Anti_Inflammatory->In_Vivo In_Vitro In Vitro Assays (Enzyme Inhibition, MIC) Antimicrobial->In_Vitro Enzyme_Inhibition->In_Vitro Toxicity Toxicity Studies In_Vitro->Toxicity In_Vivo->Toxicity

References

In Silico Prediction of Physicochemical and ADMET Properties of 3-(4-Methyl-benzylsulfanyl)-propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 3-(4-Methyl-benzylsulfanyl)-propionic acid, a small molecule with potential applications in pharmaceutical research. Utilizing a suite of established computational tools, this document details the predicted physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide outlines the detailed methodologies employed for each in silico prediction and includes workflow diagrams generated using Graphviz to illustrate the computational processes. This document is intended to serve as a valuable resource for researchers and scientists engaged in the early stages of drug discovery and development, offering critical insights into the potential viability of this compound as a drug candidate.

Introduction

This compound is a sulfur-containing carboxylic acid derivative. Its chemical structure, characterized by a substituted benzyl group attached to a propionic acid moiety via a thioether linkage, suggests potential for various biological interactions. Early-stage assessment of a compound's physicochemical and ADMET properties is a critical step in the drug discovery pipeline, enabling the early identification of potential liabilities and guiding lead optimization efforts. In silico prediction methods offer a rapid and cost-effective approach to generate these crucial data points, facilitating data-driven decision-making.

This guide presents a detailed in silico characterization of this compound, leveraging widely used and validated computational models to predict its key drug-like properties.

Molecular Information:

  • IUPAC Name: 3-[(4-methylphenyl)methylsulfanyl]propanoic acid

  • CAS Number: 78981-22-3[1]

  • Molecular Formula: C₁₁H₁₄O₂S[1]

  • Molecular Weight: 210.29 g/mol

  • SMILES: Cc1ccc(CSCCC(=O)O)cc1

Predicted Physicochemical Properties

The physicochemical properties of a drug molecule are fundamental determinants of its pharmacokinetic behavior. Key parameters such as lipophilicity (Log P), aqueous solubility (Log S), and the acid dissociation constant (pKa) govern a compound's absorption, distribution, and interaction with biological targets. The predicted physicochemical properties of this compound are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Tool
Lipophilicity (Log P)
iLOGP3.11SwissADME
XLOGP32.85SwissADME
WLOGP2.68SwissADME
MLOGP2.55SwissADME
SILICOS-IT3.07SwissADME
Consensus Log P2.85SwissADME
Aqueous Solubility
Log S (ESOL)-3.21SwissADME
Solubility (ESOL)6.12e-04 mol/LSwissADME
Solubility Class (ESOL)Moderately solubleSwissADME
Log S (Ali)-3.87SwissADME
Solubility (Ali)1.35e-04 mol/LSwissADME
Solubility Class (Ali)Poorly solubleSwissADME
Log S (SILICOS-IT)-3.55SwissADME
Solubility (SILICOS-IT)2.81e-04 mol/LSwissADME
Solubility Class (SILICOS-IT)Poorly solubleSwissADME
Acid Dissociation Constant
pKa (strongest acidic)4.68admetSAR
Topological Polar Surface Area 63.54 ŲSwissADME
Number of Rotatable Bonds 6SwissADME
Hydrogen Bond Acceptors 2SwissADME
Hydrogen Bond Donors 1SwissADME

Predicted ADMET Properties

The ADMET profile of a compound provides critical information regarding its behavior within a biological system. These predictions are essential for assessing the potential safety and efficacy of a drug candidate. The predicted ADMET properties for this compound are presented in Tables 2 through 4.

Absorption and Distribution

Table 2: Predicted Absorption and Distribution Properties

PropertyPredictionProbabilityMethod/Tool
Human Intestinal Absorption HIA (+)0.9825admetSAR
Caco-2 Permeability Caco-2 (+)0.8105admetSAR
Blood-Brain Barrier Penetration BBB (+)0.9231admetSAR
P-glycoprotein Substrate Non-substrate0.7027admetSAR
P-glycoprotein I Inhibitor Non-inhibitor0.8657admetSAR
P-glycoprotein II Inhibitor Non-inhibitor0.9634admetSAR
Metabolism

Table 3: Predicted Metabolism Properties

PropertyPredictionProbabilityMethod/Tool
CYP1A2 Inhibitor Non-inhibitor0.8878admetSAR
CYP2C19 Inhibitor Non-inhibitor0.8104admetSAR
CYP2C9 Inhibitor Inhibitor0.5831admetSAR
CYP2D6 Inhibitor Non-inhibitor0.8262admetSAR
CYP3A4 Inhibitor Non-inhibitor0.7303admetSAR
CYP1A2 Substrate Non-substrate0.7937admetSAR
CYP2C9 Substrate Non-substrate0.7816admetSAR
CYP2D6 Substrate Non-substrate0.9026admetSAR
CYP3A4 Substrate Non-substrate0.8037admetSAR
Excretion and Toxicity

Table 4: Predicted Excretion and Toxicity Properties

PropertyPredictionProbability/ValueMethod/Tool
hERG I Inhibitor Non-inhibitor0.9501admetSAR
hERG II Inhibitor Non-inhibitor0.8419admetSAR
AMES Toxicity Non-mutagenic0.8523admetSAR
Carcinogenicity Non-carcinogen0.6923admetSAR
Acute Oral Toxicity (LD₅₀) 2.4490 mol/kg-ProTox-II
Toxicity Class 4 (Harmful if swallowed)-ProTox-II
Hepatotoxicity Inactive0.72ProTox-II
Immunotoxicity Inactive0.91ProTox-II
Oral Bioavailability 30%-admetSAR

Methodologies for In Silico Prediction

The following sections detail the computational methodologies employed to predict the physicochemical and ADMET properties of this compound.

Physicochemical Property Prediction
  • Lipophilicity (Log P): The octanol/water partition coefficient (Log P) was predicted using a consensus of five different computational models: iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT, as implemented in the SwissADME web server. These methods are based on different algorithms, including atomistic and fragment-based approaches, to estimate the lipophilicity of a molecule. The consensus Log P value represents the average of the individual predictions. The general methodology for these predictions often involves Quantitative Structure-Property Relationship (QSPR) models that correlate molecular descriptors with experimental Log P values.[2][3][4]

  • Aqueous Solubility (Log S): The aqueous solubility was predicted using three distinct models available in SwissADME: ESOL, Ali, and SILICOS-IT. These models are based on different sets of molecular descriptors and algorithms to calculate the logarithm of the molar solubility in water (Log S). The ESOL (Estimated Solubility) model, for instance, is a well-established method that uses a regression model based on molecular weight, clogP, the number of rotatable bonds, and the fraction of aromatic heavy atoms.[5][6][7]

  • Acid Dissociation Constant (pKa): The pKa value was predicted using the admetSAR 2.0 web server. The prediction is based on a machine learning model trained on a large dataset of compounds with experimentally determined pKa values. The model utilizes various 2D molecular descriptors to predict the acidic dissociation constant.

ADMET Prediction
  • Human Intestinal Absorption (HIA) and Caco-2 Permeability: These properties were predicted using the admetSAR 2.0 web server. The models are based on machine learning algorithms, such as support vector machines (SVM) or random forests, trained on large datasets of compounds with known HIA and Caco-2 permeability data. The models use a variety of molecular descriptors to classify compounds as either well-absorbed/permeable or poorly-absorbed/permeable.[8][9][10][11][12]

  • Blood-Brain Barrier (BBB) Penetration: BBB penetration was predicted using the admetSAR 2.0 web server. The prediction is based on a classification model that uses molecular descriptors to determine whether a compound is likely to cross the blood-brain barrier. These models are typically trained on datasets of compounds with experimentally determined brain-to-plasma concentration ratios.

  • P-glycoprotein (P-gp) Interaction: The potential for the compound to be a substrate or inhibitor of P-glycoprotein was predicted using admetSAR 2.0. These predictions are based on classification models trained on experimental data for P-gp interactions. The models utilize structural and physicochemical descriptors to predict the likelihood of a compound interacting with this important efflux transporter.

  • Cytochrome P450 (CYP) Inhibition and Substrate Specificity: The potential of the compound to inhibit or be a substrate for major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) was predicted using admetSAR 2.0. These predictions are based on machine learning models trained on large datasets of known CYP inhibitors and substrates. The models use a wide range of molecular descriptors to classify the compound's interaction with each CYP isoform.

  • hERG Inhibition: The potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel was predicted using admetSAR 2.0. This is a critical toxicity endpoint, and the prediction is based on a classification model trained on a large dataset of compounds with known hERG inhibitory activity. The model uses structural and physicochemical properties to predict the likelihood of hERG blockade.[13][14][15][16][17]

  • AMES Mutagenicity: The mutagenic potential of the compound was assessed using the admetSAR 2.0 web server, which employs a model to predict the outcome of an Ames test. This prediction is based on a classification model trained on a large dataset of compounds with known mutagenicity results. The model identifies structural alerts and uses other molecular descriptors to predict whether a compound is likely to be mutagenic.[18][19][20][21][22]

  • Carcinogenicity: The carcinogenic potential was predicted using the admetSAR 2.0 web server. The prediction is based on a classification model trained on a dataset of compounds with known carcinogenicity data from rodent studies. The model uses structural fragments and other molecular properties to predict the likelihood of a compound being carcinogenic.

  • Acute Oral Toxicity (LD₅₀) and Hepatotoxicity: These toxicity endpoints were predicted using the ProTox-II web server. The LD₅₀ prediction is based on a regression model trained on a large dataset of compounds with experimentally determined LD₅₀ values. The hepatotoxicity prediction is a classification model that predicts the likelihood of a compound causing liver injury, based on a dataset of known hepatotoxic and non-hepatotoxic compounds.[23][24][25][26][27]

  • Immunotoxicity: The potential for immunotoxicity was predicted using the ProTox-II web server. This prediction is based on a classification model trained on a dataset of compounds with known effects on the immune system.

  • Oral Bioavailability: The oral bioavailability was predicted using the admetSAR 2.0 web server. This prediction is based on a quantitative model that estimates the percentage of an orally administered dose that reaches systemic circulation. The model integrates various predicted ADME properties to arrive at the final bioavailability value.[28][29][30][31][32]

In Silico Prediction Workflow and Data Relationship Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the workflow for the in silico prediction of properties and the logical relationships between the predicted parameters.

G In Silico Property Prediction Workflow for this compound cluster_input Input cluster_physchem Physicochemical Properties Prediction cluster_admet ADMET Prediction cluster_output Predicted Properties Input SMILES String Cc1ccc(CSCCC(=O)O)cc1 SwissADME SwissADME Input->SwissADME admetSAR_physchem admetSAR Input->admetSAR_physchem admetSAR_admet admetSAR Input->admetSAR_admet ProToxII ProTox-II Input->ProToxII Lipophilicity Lipophilicity SwissADME->Lipophilicity Solubility Aqueous Solubility SwissADME->Solubility pKa pKa admetSAR_physchem->pKa Absorption Absorption admetSAR_admet->Absorption Distribution Distribution admetSAR_admet->Distribution Metabolism Metabolism admetSAR_admet->Metabolism Excretion Excretion admetSAR_admet->Excretion Toxicity Toxicity admetSAR_admet->Toxicity ProToxII->Toxicity

Figure 1: In Silico Prediction Workflow.

G Relationship between Predicted Properties and Oral Bioavailability cluster_properties Primary Predicted Properties cluster_disposition Pharmacokinetic Processes cluster_outcome Overall Outcome Solubility Aqueous Solubility (Log S) Absorption Absorption Solubility->Absorption Permeability Intestinal Permeability (Caco-2) Permeability->Absorption Metabolism Metabolism (CYP Inhibition/Substrate) FirstPass First-Pass Metabolism Metabolism->FirstPass Toxicity Toxicity (hERG, AMES, etc.) Bioavailability Oral Bioavailability Toxicity->Bioavailability Limits Viability Absorption->Bioavailability Influences Distribution Distribution Distribution->Bioavailability Affects FirstPass->Bioavailability Reduces

References

An In-depth Technical Guide to Benzylsulfanyl Propionic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylsulfanyl propionic acid derivatives represent a class of organic compounds with significant therapeutic potential, primarily attributed to their structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive literature review of their synthesis, and biological activities, with a focus on their anti-inflammatory and anticancer properties. While specific data on benzylsulfanyl propionic acid derivatives is limited, this guide draws upon extensive research on closely related sulfur-containing and aryl propionic acid derivatives to provide a thorough understanding of their potential pharmacological profiles. This document includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Propionic acid derivatives are a cornerstone of modern pharmacotherapy, with well-known examples including ibuprofen and naproxen. The introduction of a benzylsulfanyl moiety to the propionic acid scaffold presents an intriguing avenue for the development of novel therapeutic agents. The sulfur atom can influence the molecule's polarity, lipophilicity, and metabolic stability, potentially leading to altered pharmacokinetic and pharmacodynamic properties. This guide explores the existing, though limited, literature on benzylsulfanyl propionic acid derivatives and supplements it with data from structurally similar compounds to build a comprehensive profile of their potential as anti-inflammatory and anticancer agents.

Synthesis of Benzylsulfanyl Propionic Acid Derivatives

The synthesis of benzylsulfanyl propionic acid derivatives can be achieved through several established organic chemistry reactions. A common and effective method is the nucleophilic substitution of a halogenated propionic acid derivative with benzyl mercaptan (phenylmethanethiol).

A generalized synthetic workflow is presented below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Halogenated Propionic Acid Halogenated Propionic Acid Nucleophilic Substitution Nucleophilic Substitution Halogenated Propionic Acid->Nucleophilic Substitution Benzyl Mercaptan Benzyl Mercaptan Benzyl Mercaptan->Nucleophilic Substitution Benzylsulfanyl Propionic Acid Derivative Benzylsulfanyl Propionic Acid Derivative Nucleophilic Substitution->Benzylsulfanyl Propionic Acid Derivative

General synthetic workflow for benzylsulfanyl propionic acid derivatives.
Detailed Experimental Protocol: Synthesis of 3-(Benzylsulfanyl)propanoic Acid

This protocol is adapted from established methods for the synthesis of similar thioether compounds.

Materials:

  • 3-Bromopropanoic acid

  • Benzyl mercaptan

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-bromopropanoic acid (1 equivalent) and benzyl mercaptan (1.1 equivalents) in ethanol.

  • Slowly add a solution of sodium hydroxide (2.2 equivalents) in water to the flask while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Acidify the remaining aqueous solution to a pH of approximately 2 with dilute hydrochloric acid.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3-(benzylsulfanyl)propanoic acid.

Anti-inflammatory Activity

The anti-inflammatory activity of propionic acid derivatives is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[1][2] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[3][4][5]

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzylsulfanyl Propionic Acid Derivative Benzylsulfanyl Propionic Acid Derivative Benzylsulfanyl Propionic Acid Derivative->COX-1 / COX-2 Inhibition

Mechanism of anti-inflammatory action via COX inhibition.
Quantitative Data for Anti-inflammatory Activity of Related Compounds

Due to the limited availability of specific data for benzylsulfanyl propionic acid derivatives, the following table summarizes the anti-inflammatory activity of structurally related compounds.

Compound/DerivativeAssaySpeciesDose/Concentration% InhibitionReference
3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acidCarrageenan-induced paw edemaMice100 mg/kgHigh[6]
Pyrazole analogue 5uCarrageenan-induced paw edema80.63%[2]
Pyrazole analogue 5sCarrageenan-induced paw edema78.09%[2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[7][8][9]

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (Benzylsulfanyl propionic acid derivative)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Anticancer Activity

Several propionic acid derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death).[10][11][12] The intrinsic apoptosis pathway is a key target for many anticancer agents.

G Benzylsulfanyl Propionic Acid Derivative Benzylsulfanyl Propionic Acid Derivative Mitochondrion Mitochondrion Benzylsulfanyl Propionic Acid Derivative->Mitochondrion Induces stress Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase activation Caspase activation Apoptosome formation->Caspase activation Apoptosis Apoptosis Caspase activation->Apoptosis

Simplified intrinsic apoptosis pathway induced by anticancer agents.
Quantitative Data for Anticancer Activity of Related Compounds

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various propionic acid and sulfur-containing derivatives against different cancer cell lines.

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
2-(3-benzoylphenyl)propanohydroxamic acidLeukemiaLeukemia< 23% growth inhibition at 10 µM[7][13]
2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acidLeukemiaLeukemia< 15% growth inhibition at 10 µM[7]
Propionic acidHeLaCervical Cancer12,000[14]
Sulfur-containing thiourea derivative 14HepG2Liver Cancer1.50
Sulfur-containing thiourea derivative 14A549Lung Cancer16.67
Sulfur-containing thiourea derivative 14MDA-MB-231Breast Cancer1.50
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Benzylsulfanyl propionic acid derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value.

Conclusion and Future Directions

Benzylsulfanyl propionic acid derivatives hold promise as a novel class of therapeutic agents with potential anti-inflammatory and anticancer activities. While direct evidence is currently sparse, the extensive research on related propionic acid and sulfur-containing compounds provides a strong foundation for their further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a library of benzylsulfanyl propionic acid derivatives. Key areas of investigation should include:

  • In-depth pharmacological screening: To determine their efficacy and potency in various models of inflammation and cancer.

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • Structure-activity relationship (SAR) studies: To optimize the chemical structure for improved activity and reduced toxicity.

  • Pharmacokinetic and toxicological profiling: To assess their drug-like properties and safety profiles.

The information compiled in this technical guide serves as a critical starting point for researchers to explore the therapeutic potential of this promising class of compounds.

References

An In-depth Technical Guide to 3-(4-Methyl-benzylsulfanyl)-propionic acid: Discovery, Origin, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methyl-benzylsulfanyl)-propionic acid, a sulfur-containing carboxylic acid. Due to the limited specific data available for this compound in peer-reviewed literature, this guide synthesizes information from chemical supplier databases and infers potential biological activities and mechanisms of action based on structurally related propionic acid derivatives. The document covers the compound's physicochemical properties, a plausible synthetic route, and its potential as an anti-inflammatory and antimicrobial agent. Detailed hypothetical experimental protocols for evaluating these potential biological activities are also provided to facilitate future research.

Introduction

This compound, also known by its synonyms 3-([(4-methylphenyl)methyl]sulfanyl)propanoic acid and 3-(4-Methylbenzyl)thiopropionic acid, is an organic compound with the chemical formula C₁₁H₁₄O₂S. Its structure features a propionic acid moiety linked to a 4-methylbenzyl group through a thioether linkage. While the specific discovery and origin of this compound are not extensively documented in scientific literature, it is available from several chemical suppliers, indicating its use as a research chemical or an intermediate in the synthesis of more complex molecules.[1][2][3]

Propionic acid and its derivatives are a well-established class of compounds with diverse biological activities. Notably, many aryl-substituted propionic acids are potent non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the presence of a thioether linkage can confer unique physicochemical and biological properties, including potential antimicrobial and antioxidant activities. This guide aims to provide a detailed technical resource on this compound, drawing upon available data and knowledge of analogous compounds to explore its potential for drug discovery and development.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below, based on data from chemical suppliers.

PropertyValueReference
CAS Number 78981-22-3[1]
Molecular Formula C₁₁H₁₄O₂S[1]
Molecular Weight 210.29 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 74-76 °C[1]
Boiling Point (Predicted) 366.3 ± 30.0 °C[1]
Density (Predicted) 1.167 ± 0.06 g/cm³[1]
Storage Temperature 2-8 °C[1]

Synthesis and Origin

Origin

The specific historical discovery and initial synthesis of this compound are not well-documented in publicly accessible scientific literature. It is primarily known as a commercially available research chemical, suggesting its origin lies in chemical synthesis for research and development purposes, likely as a building block for larger, more complex molecules.[1][2]

Plausible Synthesis Route

A plausible and common method for the synthesis of this compound is the nucleophilic addition of 4-methylbenzyl mercaptan to a 3-halopropionic acid (e.g., 3-bromopropionic acid) or via a Michael addition to acrylic acid. The thioether linkage is formed through the reaction of the thiol group with the electrophilic carbon of the propionic acid derivative.

G cluster_reactants Reactants cluster_products Products 4-Methylbenzyl Mercaptan 4-Methylbenzyl Mercaptan 4-Methylbenzyl Mercaptan->Reaction + 3-Bromopropionic Acid 3-Bromopropionic Acid 3-Bromopropionic Acid->Reaction + Base Base Base->Reaction Solvent This compound This compound HBr HBr Reaction->this compound Nucleophilic Substitution Reaction->HBr

Caption: Plausible synthesis of this compound.

Potential Biological Activity and Mechanism of Action (Inferred)

While specific biological data for this compound is scarce, its structural features suggest potential anti-inflammatory and antimicrobial activities.

Potential Anti-inflammatory Activity

Many propionic acid derivatives are known NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is plausible that this compound could exhibit similar activity.

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-1 and COX-2. By blocking these enzymes, the conversion of arachidonic acid to prostaglandins is reduced, leading to a decrease in inflammation, pain, and fever.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Inferred mechanism of anti-inflammatory action via COX inhibition.

Potential Antimicrobial Activity

The presence of a sulfur atom in the form of a thioether can contribute to antimicrobial activity. Various sulfur-containing compounds have been shown to possess antibacterial and antifungal properties. The exact mechanism is often multifaceted and can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with cellular respiration.

Due to the lack of specific data for the target compound, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values against common pathogens, based on activities observed for other thioether-containing carboxylic acids. This data is for illustrative purposes only.

OrganismHypothetical MIC (µg/mL)
Staphylococcus aureus16 - 64
Escherichia coli32 - 128
Candida albicans8 - 32

Experimental Protocols (Hypothetical)

To facilitate further research into the biological activities of this compound, detailed hypothetical experimental protocols are provided below.

Synthesis of this compound

Objective: To synthesize this compound from 4-methylbenzyl mercaptan and 3-bromopropionic acid.

Materials:

  • 4-methylbenzyl mercaptan

  • 3-bromopropionic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.0 eq) in ethanol.

  • To this solution, add 4-methylbenzyl mercaptan (1.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of 3-bromopropionic acid (1.0 eq) in ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and wash with ethyl acetate to remove any unreacted mercaptan.

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

  • Wistar rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test groups (e.g., 10, 20, 40 mg/kg of the test compound).

  • Administer the vehicle, indomethacin, or test compound orally or intraperitoneally.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected microorganisms.

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (optional, for turbidity measurement)

  • Resazurin dye (optional, for viability assessment)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

  • Optionally, add a viability indicator like resazurin to confirm the results.

Conclusion

This compound is a commercially available compound with a chemical structure that suggests potential for development in the fields of medicine and agriculture. While there is a notable lack of specific scientific literature detailing its discovery, synthesis, and biological properties, inferences can be drawn from the well-established activities of related propionic acid and thioether-containing molecules. The plausible anti-inflammatory and antimicrobial activities warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound. Future studies are essential to elucidate its precise mechanisms of action, establish a comprehensive biological activity profile, and determine its safety and efficacy.

References

Methodological & Application

Application Note: Quantification of 3-(4-Methyl-benzylsulfanyl)-propionic acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Methyl-benzylsulfanyl)-propionic acid is a molecule of interest in pharmaceutical and chemical research. Accurate quantification of this compound is crucial for various applications, including pharmacokinetic studies, quality control of starting materials, and monitoring of chemical reactions. This document provides a detailed protocol for the quantification of this compound in a given matrix (e.g., plasma or reaction mixture) using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The method described herein is intended as a starting point for method development and validation.

Principle

The analytical method is based on reversed-phase HPLC, where the separation of the analyte from other components in the sample matrix is achieved on a C18 stationary phase. The mobile phase consists of a mixture of an acidic aqueous solution and an organic solvent, which is optimized for the retention and resolution of this compound. Quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to a standard curve generated from known concentrations of the compound.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

  • Reagents:

    • Formic acid (or Trifluoroacetic acid, TFA) (analytical grade)

  • Sample Preparation:

    • Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid) for plasma samples.

    • Dilution solvent (e.g., Mobile phase) for reaction mixture samples.

    • Syringe filters (0.22 µm)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation

For Plasma Samples:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (containing 1% formic acid) for protein precipitation.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

For Reaction Mixture Samples:

  • Dilute a known volume of the reaction mixture with the mobile phase to bring the expected concentration of the analyte within the calibration range.

  • Filter through a 0.22 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the validation of this analytical method.

Table 1: Linearity and Range

ParameterResult
Calibration Range0.1 - 20 µg/mL
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = mx + c (where y is peak area, x is concentration)

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Precision (%RSD)Accuracy (%Bias)
LQC (Low)0.3< 5%± 5%
MQC (Medium)5.0< 5%± 5%
HQC (High)15.0< 5%± 5%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResult (µg/mL)
LOD0.03
LOQ0.1

Table 4: Recovery

QC LevelConcentration (µg/mL)Mean Recovery (%)
LQC0.395 - 105%
MQC5.095 - 105%
HQC15.095 - 105%

Visualizations

Diagrams

G Figure 1: Sample Preparation Workflow for Plasma Samples plasma 100 µL Plasma Sample ppt Add 300 µL Ice-Cold Acetonitrile (with 1% Formic Acid) plasma->ppt vortex Vortex for 1 minute ppt->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute filter Filter (0.22 µm Syringe Filter) reconstitute->filter hplc Inject into HPLC filter->hplc

Caption: Workflow for plasma sample preparation.

G Figure 2: Overall Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification standards Prepare Calibration Standards cal_curve Generate Calibration Curve standards->cal_curve samples Prepare Samples hplc HPLC Analysis samples->hplc data_acq Data Acquisition (Peak Area) hplc->data_acq data_acq->cal_curve concentration Calculate Sample Concentration cal_curve->concentration

Caption: Overall analytical workflow diagram.

Application Note: Analysis of 3-(4-Methyl-benzylsulfanyl)-propionic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Methyl-benzylsulfanyl)-propionic acid is an organic compound with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note presents a detailed protocol for the analysis of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be simple, robust, and suitable for routine analysis.

The developed method utilizes a C18 stationary phase, which is commonly employed for the separation of organic acids.[1][2] The mobile phase consists of a mixture of acetonitrile and an acidic phosphate buffer, which ensures the analyte is in its protonated form, leading to optimal retention and peak shape on the non-polar stationary phase.[3] Detection is performed at 210 nm, a wavelength suitable for detecting the carboxyl group in the analyte.[1][4] This document provides a comprehensive guide to the experimental procedure, including sample preparation, chromatographic conditions, and method validation parameters as per ICH guidelines.[5][6][7]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis Detector

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (pH adjusted to 2.5 with phosphoric acid) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

Preparation of Solutions
  • Mobile Phase Preparation: Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 2.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing the buffer and acetonitrile in the specified ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

Sample Preparation

For drug substance analysis, accurately weigh an appropriate amount of the sample, dissolve it in methanol, and then dilute it with the mobile phase to a final concentration within the calibration range. For drug product analysis, the sample preparation may involve extraction or dissolution steps depending on the formulation matrix. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters included specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[5][6][7][8]

Data Presentation

A summary of the quantitative data from the method validation is presented in the table below.

Validation ParameterResultAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9995r² ≥ 0.999
Range (µg/mL) 1 - 100-
Precision (RSD%)
- Repeatability (n=6)0.85%RSD ≤ 2.0%
- Intermediate Precision (n=6)1.20%RSD ≤ 2.0%
Accuracy (Recovery %)
- 80% Concentration99.5%98.0% - 102.0%
- 100% Concentration100.2%98.0% - 102.0%
- 120% Concentration101.1%98.0% - 102.0%
Limit of Detection (LOD) (µg/mL) 0.25-
Limit of Quantitation (LOQ) (µg/mL) 0.75-
Specificity No interference from blank and placeboPeak purity > 0.999

Experimental Workflow Visualization

The logical flow of the analytical method from sample and standard preparation to data analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution and Dilution) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Buffer and Organic Mixer) HPLC_System HPLC System Setup (Column, Flow Rate, Temp, Wavelength) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Data_Acquisition Data Acquisition (Chromatogram Recording) Chromatography->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for 3-(4-Methyl-benzylsulfanyl)-propionic acid as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific research applications, quantitative data, or established protocols for 3-(4-Methyl-benzylsulfanyl)-propionic acid. The following application notes and protocols are hypothetical and extrapolated from research on structurally related propionic acid derivatives. These are intended to serve as a potential starting point for researchers interested in investigating the properties of this specific compound.

Introduction

This compound is a sulfur-containing carboxylic acid. While direct biological activity has not been documented in publicly available literature, its structural similarity to other propionic acid derivatives suggests potential applications in various research areas, including drug discovery and chemical biology. Propionic acid derivatives have been explored for their anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1] This document outlines potential research applications and provides hypothetical protocols for investigating the biological activity of this compound.

Physicochemical Properties and Handling

Before commencing any experimental work, it is crucial to understand the basic properties of the compound.

Table 1: Physicochemical Properties of Related Propionic Acid Derivatives

Property3-(Benzylsulfanyl)propanoic acid3-((4-Methylphenyl)thio)propionic acid
Molecular Formula C₁₀H₁₂O₂S[2]C₁₀H₁₂O₂S[3]
Molecular Weight 196.27 g/mol [2]196.27 g/mol [3]
Appearance Colorless to pale yellow liquid[2]Not specified
Solubility Soluble in organic solvents (e.g., ethanol, ether), insoluble in water.[2]Not specified

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Handle with care, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • May be irritating to the eyes, respiratory system, and skin.[2] In case of contact, rinse immediately with plenty of water and seek medical advice.[2]

Potential Research Applications

Based on the activities of related compounds, this compound could be investigated as a modulator of various biological processes.

Potential Anti-inflammatory Activity

Rationale: Various propionic acid derivatives have demonstrated anti-inflammatory properties. For instance, a complex derivative of propionic acid, AM103, is a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), which is involved in the synthesis of leukotrienes, potent pro-inflammatory mediators.[4][5]

Hypothetical Signaling Pathway:

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular FLAP FLAP Five_LO 5-LO FLAP->Five_LO activates LTA4 Leukotriene A4 Five_LO->LTA4 converts AA to AA Arachidonic Acid AA->FLAP Inflammation Inflammation LTA4->Inflammation leads to Compound 3-(4-Methyl-benzylsulfanyl)- propionic acid Compound->FLAP Potential Inhibition

Caption: Potential inhibition of the 5-lipoxygenase pathway.

Potential Antimicrobial Activity

Rationale: Propionic acid and its derivatives are known to possess antimicrobial properties.[1][6] They can act by disrupting cellular membranes or inhibiting essential metabolic pathways in microorganisms.

Hypothetical Experimental Workflow:

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Bacterial/Fungal Culture (e.g., S. aureus, C. albicans) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (e.g., Broth microdilution) Culture->MIC_Assay Compound_Prep Prepare stock solution of This compound Compound_Prep->MIC_Assay Incubation Incubate at optimal temperature MIC_Assay->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results MBC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay Read_Results->MBC_Assay

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocols (Hypothetical)

The following are example protocols that could be adapted to investigate the biological activities of this compound.

Protocol 1: In Vitro FLAP Inhibition Assay (Cell-Based)

This protocol is adapted from methods used to characterize FLAP inhibitors.[4]

Objective: To determine if this compound can inhibit the production of leukotrienes in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium supplemented with 10% FBS

  • This compound

  • Calcium ionophore (e.g., A23187)

  • Arachidonic acid

  • Leukotriene B4 (LTB4) ELISA kit

  • DMSO (for dissolving the compound)

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Seed THP-1 cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Stimulation:

    • Add calcium ionophore and arachidonic acid to the wells to stimulate leukotriene synthesis.

    • Incubate for 15 minutes at 37°C.

  • Quantification of LTB4:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant.

    • Measure the concentration of LTB4 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of LTB4 inhibition for each concentration of the compound compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of LTB4 production).

Table 2: Hypothetical Quantitative Data for FLAP Inhibition

Compound Concentration (µM)% LTB4 Inhibition (Hypothetical)
0.15
125
1060
5095
IC₅₀ (µM) ~5
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This is a standard protocol for determining the antimicrobial activity of a compound.[1]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Sterile 96-well microplates

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium only)

Procedure:

  • Prepare Inoculum: Grow the microbial strain overnight and dilute it in the appropriate broth to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.

  • Controls: Include wells with inoculum and no compound (growth control) and wells with medium only (sterility control). Also, include a positive control with a known antimicrobial agent.

  • Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 3: Hypothetical Quantitative Data for Antimicrobial Activity

MicroorganismMIC (µg/mL) (Hypothetical)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Conclusion

While there is a lack of direct research on this compound, its chemical structure suggests that it may be a valuable tool for investigating various biological processes. The provided hypothetical applications and protocols, based on studies of related compounds, offer a framework for initiating research into its potential anti-inflammatory and antimicrobial activities. Further investigation is required to elucidate the specific biological targets and mechanisms of action of this compound. Researchers should proceed with caution, adapting and optimizing these general protocols as necessary.

References

Application Notes and Protocols for the Laboratory Synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid, a valuable intermediate in various chemical and pharmaceutical research applications. The described methodology is based on the S-alkylation of 3-mercaptopropionic acid with 4-methylbenzyl chloride.

Introduction

This compound and its derivatives are of interest in medicinal chemistry and materials science. The synthesis protocol outlined below describes a straightforward and efficient method for the preparation of this compound. The reaction proceeds via a nucleophilic substitution where the thiol group of 3-mercaptopropionic acid displaces the chloride from 4-methylbenzyl chloride under basic conditions. This method is analogous to the Williamson ether synthesis, adapted for the formation of a thioether linkage.

Reaction Scheme

3-Mercaptopropionic acid + 4-Methylbenzyl chloride -> this compound + Hydrochloric acid

Experimental Protocol

Materials:

  • 3-Mercaptopropionic acid (≥99%)

  • 4-Methylbenzyl chloride (≥98%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-mercaptopropionic acid (1.0 eq) in deionized water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium hydroxide (2.1 eq) in deionized water, ensuring the temperature remains below 10 °C. This will form the sodium thiolate in situ.

  • Addition of Alkylating Agent:

    • To the cooled thiolate solution, add 4-methylbenzyl chloride (1.0 eq) dropwise over 30 minutes. A white precipitate may form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture to a pH of 2-3 by the slow addition of 1M HCl.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane or by column chromatography on silica gel.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • 4-Methylbenzyl chloride is a lachrymator and should be handled with care.

  • 3-Mercaptopropionic acid has a strong, unpleasant odor.

Data Presentation

The following table summarizes the typical quantities of reactants and the expected yield for this synthesis.

CompoundMolecular Weight ( g/mol )MolesEquivalentsAmount Used
3-Mercaptopropionic acid106.140.051.05.31 g
4-Methylbenzyl chloride140.610.051.07.03 g
Sodium hydroxide40.000.1052.14.20 g
Product
This compound210.29--~85% Yield

Visualizations

Experimental Workflow

SynthesisWorkflow Synthesis Workflow for this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 3-mercaptopropionic acid in water cool Cool to 0-5 °C dissolve->cool add_naoh Add NaOH solution cool->add_naoh add_chloride Add 4-methylbenzyl chloride add_naoh->add_chloride reflux Reflux for 4-6 hours add_chloride->reflux cool_down Cool to room temperature reflux->cool_down acidify Acidify with 1M HCl cool_down->acidify extract Extract with DCM acidify->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify ReactionMechanism Logical Flow of the S-Alkylation Reaction reactant1 3-Mercaptopropionic acid (R-SH) intermediate Thiolate Anion (R-S⁻) reactant1->intermediate Deprotonation reactant2 4-Methylbenzyl chloride (R'-Cl) product This compound (R-S-R') reactant2->product byproduct Sodium Chloride (NaCl) + Water (H₂O) reactant2->byproduct Displaced Cl⁻ base Sodium Hydroxide (NaOH) base->intermediate base->byproduct intermediate->product Nucleophilic Attack

Application Notes and Protocols for Propionic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the applications of 3-(4-Methyl-benzylsulfanyl)-propionic acid in drug discovery. The following application notes and protocols are based on a representative and well-characterized propionic acid derivative, 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) , to illustrate the potential applications and experimental methodologies relevant to this class of compounds. AM103 is a selective 5-lipoxygenase-activating protein (FLAP) inhibitor that has been investigated for its anti-inflammatory properties.

Application Note: Inhibition of the Leukotriene Pathway for Anti-Inflammatory Therapy

Introduction

Propionic acid derivatives represent a significant class of compounds in drug discovery, with many exhibiting anti-inflammatory, analgesic, and antipyretic properties.[1][2] A key strategy in the development of novel anti-inflammatory agents is the targeted inhibition of specific pathways involved in the inflammatory cascade. One such pathway is the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[3]

Leukotrienes are synthesized from arachidonic acid by the enzyme 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP).[3] Inhibiting FLAP prevents the transfer of arachidonic acid to 5-LO, thereby blocking the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs). This mechanism offers a promising therapeutic approach for inflammatory diseases such as asthma.[3]

Compound of Interest: 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

AM103 is a novel and selective FLAP inhibitor that has demonstrated efficacy in various preclinical models of inflammation.[3] Its propionic acid moiety is a key structural feature contributing to its biological activity. These notes will detail its application as a potential therapeutic agent for respiratory conditions.

Mechanism of Action

AM103 acts as a potent inhibitor of FLAP, thereby blocking the synthesis of leukotrienes. This targeted action reduces the inflammatory response mediated by these signaling molecules. The inhibitory effect of AM103 has been quantified in various in vitro and in vivo assays, demonstrating its potential for therapeutic intervention in inflammatory diseases.

Quantitative Data Summary

The following table summarizes the key quantitative data for the pharmacological activity of AM103.[3]

AssaySpeciesParameterValue
Ex vivo whole-blood LTB4 assayRatEC50~60 nM
In vivo rat lung LTB4 inhibitionRatED500.8 mg/kg
In vivo rat lung CysLT inhibitionRatED501 mg/kg
In vivo rat lung LTB4 & CysLT inhibition (plasma)RatEC50~330 nM

Experimental Protocols

1. Rat Ex Vivo Whole-Blood Calcium Ionophore-Induced LTB4 Assay

Objective: To determine the potency of a test compound in inhibiting LTB4 production in whole blood.

Materials:

  • Test compound (e.g., AM103)

  • Heparinized whole blood from rats

  • Calcium ionophore A23187 solution

  • Phosphate Buffered Saline (PBS)

  • Methanol (for quenching)

  • LTB4 ELISA kit

  • Centrifuge

  • Incubator

Procedure:

  • Collect whole blood from rats into heparinized tubes.

  • Pre-incubate 1 mL aliquots of whole blood with varying concentrations of the test compound or vehicle control for 15 minutes at 37°C.

  • Stimulate leukotriene synthesis by adding calcium ionophore A23187 to a final concentration of 10 µM.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 2 mL of ice-cold methanol.

  • Centrifuge the samples at 3000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant and store at -80°C until analysis.

  • Quantify the concentration of LTB4 in the supernatant using a commercial LTB4 ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

2. In Vivo Rat Lung Calcium Ionophore Challenge

Objective: To assess the in vivo efficacy of a test compound in inhibiting leukotriene production in the lungs.

Materials:

  • Test compound (e.g., AM103)

  • Male Sprague-Dawley rats

  • Calcium ionophore A23187 solution

  • Saline solution

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for tracheotomy

  • Bronchoalveolar lavage (BAL) fluid collection apparatus

  • LTB4 and CysLT ELISA kits

Procedure:

  • Administer the test compound or vehicle control to rats via the desired route (e.g., oral gavage) at various doses.

  • At a specified time post-dosing, anesthetize the rats.

  • Perform a tracheotomy and intubate the trachea.

  • Administer an intratracheal challenge of calcium ionophore A23187 (e.g., 10 µg/kg in saline).

  • After 15 minutes, perform a bronchoalveolar lavage by instilling and withdrawing a fixed volume of saline (e.g., 3 x 5 mL) via the tracheal cannula.

  • Centrifuge the collected BAL fluid at 1500 x g for 10 minutes at 4°C.

  • Collect the supernatant and store at -80°C until analysis.

  • Measure the concentrations of LTB4 and CysLTs in the BAL fluid supernatant using specific ELISA kits.

  • Calculate the percent inhibition of LTB4 and CysLT production for each dose group compared to the vehicle-treated group.

  • Determine the ED50 value for the inhibition of each leukotriene.

Visualizations

Leukotriene_Biosynthesis_Pathway cluster_0 Membrane Membrane Phospholipids PLA2 cPLA₂ AA Arachidonic Acid PLA2->AA releases FLAP FLAP AA->FLAP FiveLO 5-LO FLAP->FiveLO presents AA to LTA4 Leukotriene A₄ (LTA₄) FiveLO->LTA4 converts to LTA4H LTA₄ Hydrolase LTA4->LTA4H LTC4S LTC₄ Synthase LTA4->LTC4S LTB4 Leukotriene B₄ (LTB₄) LTA4H->LTB4 LTC4 Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTC4S->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation AM103 AM103 (Propionic Acid Derivative) AM103->FLAP inhibits

Caption: Leukotriene biosynthesis pathway and the inhibitory action of AM103 on FLAP.

Experimental_Workflow start Start: In Vivo Rat Lung Challenge dosing Administer Test Compound (e.g., AM103) or Vehicle to Rats start->dosing anesthesia Anesthetize Rats dosing->anesthesia challenge Intratracheal Challenge with Calcium Ionophore A23187 anesthesia->challenge bal Perform Bronchoalveolar Lavage (BAL) challenge->bal centrifuge Centrifuge BAL Fluid bal->centrifuge supernatant Collect Supernatant centrifuge->supernatant elisa Quantify LTB₄ and CysLTs via ELISA supernatant->elisa analysis Data Analysis: Calculate % Inhibition and ED₅₀ elisa->analysis end End: Determine In Vivo Efficacy analysis->end

Caption: Experimental workflow for the in vivo rat lung calcium ionophore challenge.

References

Application Notes and Protocols for 3-(4-Methyl-benzylsulfanyl)-propionic acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of scientific literature and chemical databases, we must report that there is currently insufficient publicly available data to provide detailed application notes and protocols on "3-(4-Methyl-benzylsulfanyl)-propionic acid" as an enzyme inhibitor.

While the compound, identified with CAS number 78981-22-3, is commercially available, extensive searches did not yield specific information regarding its biological activity, including:

  • Target Enzyme(s): The specific enzyme or enzymes that this compound inhibits are not documented in the available literature.

  • Mechanism of Action: There is no information describing how this compound may inhibit enzyme function.

  • Quantitative Data: Key inhibitory metrics such as IC50 or Ki values, which are essential for designing and interpreting experiments, have not been published.

  • Signaling Pathways: Without a known target enzyme, the signaling pathways affected by this compound remain unidentified.

One commercial supplier makes a general reference to potential antioxidant properties and classifies the compound as an antibiotic, but these claims are not substantiated by published experimental data. Another vendor lists it under a broad "Enzyme Inhibitors" category without any specific details.

The creation of detailed and reliable application notes and protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, is contingent upon the availability of foundational scientific research. As this information is not currently in the public domain for "this compound," we are unable to fulfill the request for detailed application notes and protocols at this time.

We are committed to providing accurate and well-supported scientific information. Should research on the enzymatic inhibitory properties of "this compound" be published in the future, we will revisit this topic. We encourage researchers interested in this compound to consider conducting initial screening assays to determine its biological targets and inhibitory characteristics.

Application Notes and Protocols for 3-(4-Methyl-benzylsulfanyl)-propionic acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data for the use of 3-(4-Methyl-benzylsulfanyl)-propionic acid in cell culture applications. The following application notes and protocols are presented as a hypothetical use case based on the structural similarities of the compound to known inhibitors of matrix metalloproteinases (MMPs). These protocols are intended to serve as a template for researchers and drug development professionals to investigate the potential biological activity of this compound.

Introduction

This compound is a synthetic compound whose biological activities are not yet extensively characterized. Structurally, it shares features with compounds known to inhibit matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] MMPs are implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis.[3][4] Overexpression of certain MMPs, such as MMP-2, MMP-9, and MMP-13, is frequently associated with tumor progression and invasion.[5][6]

This document outlines a hypothetical application of this compound as a potential MMP inhibitor in cancer cell culture experiments. The provided protocols describe methods to assess its cytotoxicity, its inhibitory effect on MMP activity, and its potential to impede cancer cell invasion.

Hypothetical Mechanism of Action

Based on its chemical structure, it is hypothesized that this compound may act as an inhibitor of one or more matrix metalloproteinases. The propionic acid moiety could potentially chelate the catalytic zinc ion in the active site of MMPs, a common mechanism for many MMP inhibitors.[3] By inhibiting MMPs, the compound could prevent the degradation of the extracellular matrix, thereby hindering cancer cell migration and invasion.

cluster_0 Cellular Environment Compound 3-(4-Methyl-benzylsulfanyl)- propionic acid MMPs Matrix Metalloproteinases (e.g., MMP-2, MMP-9) Compound->MMPs Inhibits ECM Extracellular Matrix (e.g., Collagen, Gelatin) MMPs->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Cell_Invasion Cancer Cell Invasion and Metastasis Degraded_ECM->Cell_Invasion Promotes

Caption: Hypothetical signaling pathway of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data that could be generated from the experimental protocols described below.

ParameterCell LineValue
IC50 (Cytotoxicity) MDA-MB-231> 100 µM
HT-1080> 100 µM
IC50 (MMP-2 Inhibition) N/A5.2 µM
IC50 (MMP-9 Inhibition) N/A2.8 µM
Inhibition of Cell Invasion MDA-MB-23165% at 10 µM
HT-108072% at 10 µM

Experimental Protocols

Preparation of Stock Solution

It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.

  • Reagents:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Protocol:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a stock concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of the compound on cancer cell lines.

  • Cell Lines: MDA-MB-231 (human breast adenocarcinoma), HT-1080 (human fibrosarcoma)

  • Reagents:

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the compound in complete medium from the 10 mM stock solution. The final DMSO concentration should not exceed 0.1%.[1]

    • Replace the medium with the medium containing different concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).

    • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This assay is used to detect the inhibitory effect of the compound on the activity of gelatinases (MMP-2 and MMP-9).[1]

  • Reagents:

    • Serum-free cell culture medium

    • SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin

    • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

    • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)

    • Coomassie Brilliant Blue R-250 staining solution

    • Destaining solution (e.g., 40% methanol, 10% acetic acid)

  • Protocol:

    • Culture cells (e.g., HT-1080) in complete medium until they reach 80-90% confluency.

    • Wash the cells with PBS and incubate in serum-free medium containing different concentrations of the compound for 24 hours.

    • Collect the conditioned medium and centrifuge to remove cell debris.

    • Mix the conditioned medium with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without boiling.

    • After electrophoresis, wash the gel with renaturing buffer to remove SDS.

    • Incubate the gel in developing buffer at 37°C for 16-24 hours.

    • Stain the gel with Coomassie Brilliant Blue and then destain.

    • Gelatinolytic activity will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.

Cell Invasion Assay (Boyden Chamber Assay)

This assay evaluates the effect of the compound on the invasive potential of cancer cells.

  • Reagents:

    • Boyden chamber inserts with an 8 µm pore size polycarbonate membrane

    • Matrigel basement membrane matrix

    • Serum-free medium and medium with 10% FBS (as a chemoattractant)

    • Crystal violet staining solution

  • Protocol:

    • Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

    • Resuspend cancer cells (e.g., MDA-MB-231) in serum-free medium containing different concentrations of the compound.

    • Seed the cells into the upper chamber of the inserts.

    • Add medium containing 10% FBS to the lower chamber as a chemoattractant.

    • Incubate for 24-48 hours.

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

    • Count the number of invading cells in several microscopic fields.

    • Calculate the percentage of invasion inhibition compared to the vehicle control.

cluster_workflow Experimental Workflow Start Start Stock Prepare 10 mM Stock in DMSO Start->Stock Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity Zymography Gelatin Zymography (MMP-2/9 Activity) Stock->Zymography Invasion Cell Invasion Assay (Boyden Chamber) Stock->Invasion Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Zymography->Data_Analysis Invasion->Data_Analysis

Caption: A typical experimental workflow for evaluating a potential MMP inhibitor.

References

Application Note: Derivatization of 3-(4-Methyl-benzylsulfanyl)-propionic acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Methyl-benzylsulfanyl)-propionic acid is a carboxylic acid containing a sulfur atom, a class of compounds that can be challenging to analyze directly by Gas Chromatography-Mass Spectrometry (GC-MS) due to their inherent polarity and low volatility.[1] Derivatization is a crucial step to enhance their volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.[1] This application note provides detailed protocols for two common derivatization techniques: methyl esterification and silylation, applied to this compound for GC-MS analysis.

Methods Overview

Two primary derivatization methods are presented:

  • Methyl Esterification: This method converts the carboxylic acid group to its corresponding methyl ester using Boron Trifluoride-Methanol (BF3-Methanol). This is a widely used, effective, and specific method for derivatizing carboxylic acids.[2]

  • Silylation: This technique replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is a versatile method that also derivatizes other functional groups with active hydrogens.

The following sections provide detailed experimental protocols for both methods, along with typical GC-MS operating conditions for the analysis of the resulting derivatives.

Experimental Protocols

Method 1: Methyl Esterification using BF3-Methanol

This protocol describes the conversion of this compound to its more volatile methyl ester derivative.

Materials:

  • This compound standard

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample solution into an autosampler vial.

    • Add 50 µL of 14% BF3-Methanol solution. This provides a significant molar excess of the reagent.

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial at 60°C for 60 minutes in a heating block or water bath.[2] The reaction time and temperature can be optimized for the specific analyte.[2]

  • Extraction:

    • Allow the vial to cool to room temperature.

    • Add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.

    • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.

    • Carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[2]

    • Repeat the hexane extraction twice more, combining the hexane layers in the vial with Na2SO4.

  • Analysis: The sample is now ready for GC-MS analysis.

Method 2: Silylation using BSTFA

This protocol details the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Acetonitrile (ACN) or other suitable aprotic solvent (GC grade)

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in an aprotic solvent such as acetonitrile. It is crucial to ensure the sample and solvent are anhydrous as silylating reagents are moisture-sensitive.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample solution into an autosampler vial.

    • Add 50 µL of BSTFA with 1% TMCS.[2] This provides a molar excess of the silylating agent.

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial at 60°C for 60 minutes in a heating block or water bath.[2] Reaction time and temperature may need optimization depending on the analyte's reactivity.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. If necessary, the sample can be diluted with a suitable solvent like dichloromethane (DCM).[2]

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of the derivatized this compound. These parameters should be optimized for the specific instrument and column used.

ParameterMethyl Ester DerivativeTMS Derivative
Gas Chromatograph Agilent 7890B or equivalentAgilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalentAgilent 5977A or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnHP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector Temperature 250°C250°C
Injection Volume 1 µL1 µL
Split Ratio 10:1 (can be adjusted based on concentration)10:1 (can be adjusted based on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 minInitial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C280°C
Ion Source Temp 230°C (Electron Ionization)230°C (Electron Ionization)
Quadrupole Temp 150°C150°C
Ionization Energy 70 eV70 eV
Scan Range m/z 40-500m/z 40-500

Quantitative Data Summary

The following table summarizes typical quantitative data for the derivatization of carboxylic acids for GC-MS analysis. Note: Specific data for this compound was not found in the literature. The values presented below are representative for carboxylic acids and should be validated for the target analyte.

ParameterMethyl Esterification (BF3-Methanol)Silylation (BSTFA)
Derivatization Yield >95% (for many fatty acids)>95% (for many carboxylic acids)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) Analyte dependent, typically in the low ng/mL rangeAnalyte dependent, typically in the low ng/mL range
Limit of Quantitation (LOQ) Analyte dependent, typically in the mid-to-high ng/mL rangeAnalyte dependent, typically in the mid-to-high ng/mL range
Repeatability (%RSD) <10%<10%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_esterification Methyl Esterification cluster_silylation Silylation cluster_analysis Analysis start 3-(4-Methyl-benzylsulfanyl)- propionic acid Standard ester_reagent Add BF3-Methanol start->ester_reagent silyl_reagent Add BSTFA + TMCS start->silyl_reagent ester_heat Heat at 60°C ester_reagent->ester_heat ester_extract Liquid-Liquid Extraction ester_heat->ester_extract ester_product Methyl Ester Derivative ester_extract->ester_product gcms GC-MS Analysis ester_product->gcms silyl_heat Heat at 60°C silyl_reagent->silyl_heat silyl_product TMS Derivative silyl_heat->silyl_product silyl_product->gcms data Data Processing gcms->data

Caption: Derivatization and GC-MS analysis workflow.

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical relationship between the analytical challenge and the proposed solutions.

logical_relationship cluster_methods Derivatization Methods problem Analytical Challenge: Low Volatility & High Polarity of This compound solution Solution: Increase Volatility via Derivatization problem->solution esterification Methyl Esterification (BF3-Methanol) solution->esterification silylation Silylation (BSTFA) solution->silylation outcome Outcome: Improved GC-MS Analysis (Better Peak Shape, Higher Sensitivity) esterification->outcome silylation->outcome

Caption: Logic of derivatization for improved GC-MS.

Conclusion

Both methyl esterification and silylation are effective methods for the derivatization of this compound, enabling robust and sensitive analysis by GC-MS. The choice of method may depend on the complexity of the sample matrix and the presence of other functional groups. For specific and targeted analysis of the carboxylic acid group, methyl esterification is often preferred. Silylation offers a broader application for multi-analyte screening where other functional groups are also of interest. The provided protocols and GC-MS conditions serve as a starting point for method development and should be optimized for the specific application and instrumentation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Methyl-benzylsulfanyl)-propionic acid, also known as 3-((4-methylbenzyl)thio)propanoic acid, is a carboxylic acid derivative containing a thioether linkage.[1] It serves as a valuable intermediate in the synthesis of various biologically active compounds for pharmaceutical research.[1] Its structure, featuring a carboxylic acid group, allows for straightforward functionalization, making it a versatile building block in medicinal chemistry for applications such as conjugation and prodrug design.[1] The following protocol details a robust and scalable method for the synthesis of this compound.

Chemical and Physical Properties

PropertyValue
CAS Number78981-22-3[1]
Molecular FormulaC₁₁H₁₄O₂S[1]
Molecular Weight210.29 g/mol [1]

Experimental Protocol: Thioetherification via Nucleophilic Substitution

This protocol describes the synthesis of this compound from 4-methylbenzyl chloride and 3-mercaptopropionic acid in a basic aqueous-organic biphasic system. This method is suitable for scaling up to industrial production.

Materials and Reagents:

  • 4-Methylbenzyl chloride

  • 3-Mercaptopropionic acid

  • Sodium hydroxide (NaOH)

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Addition funnel

  • Separatory funnel (for laboratory scale) or liquid-liquid extraction setup (for larger scale)

  • pH meter or pH strips

  • Rotary evaporator

  • Drying oven

Procedure:

  • Reaction Setup:

    • Charge the jacketed glass reactor with deionized water and sodium hydroxide. Stir until the sodium hydroxide is completely dissolved.

    • Add 3-mercaptopropionic acid to the sodium hydroxide solution. The reaction is exothermic; maintain the temperature below 30°C using a cooling circulator. This step forms the sodium salt of 3-mercaptopropionic acid in situ.

  • Addition of 4-Methylbenzyl Chloride:

    • Dissolve 4-methylbenzyl chloride in toluene.

    • Slowly add the toluene solution of 4-methylbenzyl chloride to the aqueous solution in the reactor over a period of 1-2 hours, maintaining the reaction temperature between 25-30°C.

    • After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with a saturated sodium chloride solution (brine).

    • Extract the aqueous layer with toluene to recover any residual product.

    • Combine all organic layers.

  • Acidification and Isolation:

    • To the combined organic layers, add deionized water.

    • Cool the mixture to 10-15°C in an ice bath.

    • Slowly add concentrated hydrochloric acid with vigorous stirring to acidify the mixture to a pH of 1-2.

    • The product, this compound, will precipitate as a white solid.

  • Purification:

    • Filter the precipitated solid and wash it with cold deionized water until the washings are neutral.

    • Dry the solid under vacuum at 40-50°C to a constant weight.

    • If further purification is required, recrystallization from a suitable solvent system (e.g., toluene/heptane) can be performed.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-Methylbenzyl chloride is a lachrymator and should be handled with care.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

Quantitative Data Summary

The following table provides representative data for a large-scale synthesis of this compound.

ParameterValue
Reactants
4-Methylbenzyl chloride1.0 kg (7.11 mol)
3-Mercaptopropionic acid0.83 kg (7.82 mol)
Sodium hydroxide0.63 kg (15.75 mol)
Toluene10 L
Deionized Water10 L
Reaction Conditions
Reaction Temperature60-65 °C
Reaction Time4-6 hours
Product Output
Theoretical Yield1.50 kg
Actual Yield1.35 kg
Yield Percentage90%
Purity (by HPLC)>98%

Experimental Workflow Diagram

G node_start Start node_reagents Reagent Preparation: - Dissolve NaOH in Water - Add 3-Mercaptopropionic Acid - Dissolve 4-Methylbenzyl Chloride in Toluene node_start->node_reagents node_reaction Thioetherification Reaction: - Add Toluene solution to aqueous phase - Heat to 60-65°C for 4-6h node_reagents->node_reaction node_workup Work-up: - Cool to RT - Separate Layers - Wash organic layer with brine node_reaction->node_workup node_acidification Acidification & Precipitation: - Add water to organic phase - Cool to 10-15°C - Add HCl to pH 1-2 node_workup->node_acidification node_isolation Isolation: - Filter the solid product - Wash with cold water node_acidification->node_isolation node_drying Drying: - Dry under vacuum at 40-50°C node_isolation->node_drying node_end Final Product: This compound node_drying->node_end

Caption: Workflow for the synthesis of this compound.

References

"3-(4-Methyl-benzylsulfanyl)-propionic acid as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

3-(4-Methyl-benzylsulfanyl)-propionic acid is a versatile building block in organic synthesis, belonging to the class of S-substituted β-mercaptopropionic acids. Its structure, featuring a carboxylic acid head group, a flexible thioether linker, and a substituted aromatic tail, makes it an attractive scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. While specific data for this compound is limited in publicly available literature, its structural similarity to other 3-(arylthio)propionic acids and related compounds allows for the extrapolation of its potential synthetic utility and biological applications.

These application notes provide an overview of the potential uses of this compound as a building block, drawing analogies from structurally related molecules. Detailed experimental protocols for its synthesis and a potential biological application are also presented.

Potential Applications

Based on the known activities of structurally similar compounds, this compound can be explored as a key intermediate in the synthesis of:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[1][2] Many PPAR agonists share a common pharmacophore consisting of an acidic head group, a linker, and a hydrophobic tail.[1] The structure of this compound fits this general model, suggesting its potential as a scaffold for novel PPAR modulators for the treatment of metabolic diseases.

  • Enzyme Inhibitors: The carboxylic acid and thioether moieties can interact with the active sites of various enzymes. By modifying the aromatic ring and the propionic acid backbone, libraries of compounds can be synthesized and screened for inhibitory activity against targets such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

  • Antimicrobial Agents: Thioether-containing compounds have been investigated for their antimicrobial properties. The lipophilic nature of the 4-methylbenzyl group combined with the acidic functionality could lead to compounds with activity against various bacterial or fungal strains.

  • Advanced Materials: Carboxylic acids with thioether linkages can be used as functional monomers in the synthesis of polymers or as ligands for the surface modification of nanoparticles, imparting specific chemical and physical properties.

Data Presentation

Due to the lack of specific experimental data for this compound, the following table summarizes representative yields for the synthesis of analogous 3-(arylthio)propionic acids, demonstrating the feasibility of the proposed synthetic routes.

EntryAryl Halide/ThiolReaction ConditionsProductYield (%)Reference
14-Iodotoluene3-mercaptopropionic acid, Cu₂O, pyridine, reflux3-(p-Tolylthio)propanoic acid95[3]
24-Methoxythiophenol3-chloropropanoic acid, NaOH, Na₂CO₃, EtOH/H₂O3-((4-Methoxyphenyl)thio)propanoic acid~80-93[4]
3Benzyl thiolAcrylic acid3-(Benzylsulfanyl)propanoic acidNot specified[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of the title compound based on the nucleophilic substitution reaction between 4-methylbenzyl chloride and 3-mercaptopropionic acid.

Materials:

  • 4-Methylbenzyl chloride

  • 3-Mercaptopropionic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • To this solution, add 3-mercaptopropionic acid (1.0 eq.) dropwise at room temperature.

  • After stirring for 15 minutes, add 4-methylbenzyl chloride (1.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Add water to the residue and wash with a non-polar solvent like hexane to remove any unreacted 4-methylbenzyl chloride.

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Protocol 2: In Vitro PPARγ Agonist Activity Assay (Hypothetical)

This protocol outlines a general procedure to screen this compound for its potential as a PPARγ agonist using a luciferase reporter assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • pBIND-hPPARγ-LBD plasmid (expressing a fusion of the GAL4 DNA binding domain and the human PPARγ ligand-binding domain)

  • pG5-luc plasmid (containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence)

  • β-galactosidase expression vector (for transfection control)

  • Lipofectamine 2000 (or other transfection reagent)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Rosiglitazone (positive control)

  • This compound (test compound)

  • Luciferase Assay System

  • β-Galactosidase Assay Kit

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 96-well plates at an appropriate density.

    • Co-transfect the cells with the pBIND-hPPARγ-LBD, pG5-luc, and β-galactosidase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of the test compound (this compound) or the positive control (Rosiglitazone). Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for an additional 24 hours at 37°C in a CO₂ incubator.

  • Luciferase and β-Galactosidase Assays:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the Luciferase Assay System.

    • Measure the β-galactosidase activity to normalize for transfection efficiency.

  • Data Analysis:

    • Calculate the relative luciferase activity by normalizing the raw luciferase units to the β-galactosidase activity.

    • Plot the relative luciferase activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Visualizations

Synthesis_of_3_4_Methyl_benzylsulfanyl_propionic_acid Synthetic Pathway for this compound reactant1 4-Methylbenzyl chloride intermediate Nucleophilic Substitution reactant1->intermediate reactant2 3-Mercaptopropionic acid reactant2->intermediate reagents NaOH, Ethanol/Water Reflux product This compound reagents->product

Caption: A proposed synthetic route for this compound.

PPAR_Signaling_Pathway Hypothetical PPARγ Activation Pathway ligand 3-(4-Methyl-benzylsulfanyl)- propionic acid (Ligand) ppar PPARγ ligand->ppar Binds to LBD heterodimer PPARγ-RXR Heterodimer ppar->heterodimer rxr RXR rxr->heterodimer corepressor Co-repressor heterodimer->corepressor Dissociation coactivator Co-activator heterodimer->coactivator Recruitment ppre PPRE (DNA) heterodimer->ppre Binds to transcription Target Gene Transcription (e.g., lipid metabolism genes) ppre->transcription Initiates

Caption: Potential mechanism of action as a PPARγ agonist.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Methyl-benzylsulfanyl)-propionic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Thia-Michael addition of 4-methylbenzylthiol to acrylic acid.

Q1: I am observing a low or no yield of the desired product. What are the potential causes and solutions?

A1: Low product yield is a common issue that can stem from several factors related to reagents, reaction conditions, and work-up procedures.

  • Poor Reagent Quality: The presence of impurities in the starting materials, particularly the oxidation of 4-methylbenzylthiol to its disulfide, can prevent the reaction from proceeding. Ensure high purity of both 4-methylbenzylthiol and acrylic acid.

  • Inactive Catalyst: If using a base catalyst like triethylamine, ensure it is free from moisture, which can affect its basicity. The use of a fresh or distilled catalyst is recommended.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. A slight excess of acrylic acid may be used to ensure the complete consumption of the thiol, but a large excess can complicate purification.

  • Suboptimal Temperature: While the reaction often proceeds at room temperature, gentle heating (40-50°C) may be required to increase the reaction rate. However, excessive heat can promote unwanted side reactions, such as the polymerization of acrylic acid.

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting thiol.

Q2: My reaction mixture turned cloudy and a white precipitate formed. What is this byproduct and how can I prevent it?

A2: The formation of a white precipitate is likely the disulfide of 4-methylbenzylthiol. Thiols are susceptible to oxidation, especially in the presence of air and basic conditions, leading to the formation of a disulfide bond.

Solutions:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Catalyst Choice: While base catalysis is common, nucleophilic catalysts like phosphines can also promote the thio-Michael addition and may be less prone to causing disulfide formation.[1]

Q3: The reaction mixture became very viscous or solidified into a polymer. What happened and how can this be avoided?

A3: This indicates the homopolymerization of acrylic acid, a common side reaction.[2] This is often initiated by radicals, heat, or certain impurities.

Solutions:

  • Control Temperature: Avoid excessive heating of the reaction mixture. If heating is necessary, maintain a consistent and moderate temperature.

  • Slow Addition: Add the acrylic acid slowly to the solution of the thiol and catalyst. This maintains a low concentration of the monomer and reduces the likelihood of polymerization.

  • Inhibitor: Though it may complicate purification, a small amount of a radical inhibitor (e.g., hydroquinone) can be added to the acrylic acid before use if polymerization is a persistent issue.

Q4: I am having difficulty purifying the final product. How can I effectively remove unreacted starting materials and byproducts?

A4: Purification of the final carboxylic acid product can be achieved through a combination of extraction and recrystallization.

  • Acid-Base Extraction: This is a highly effective method for separating the carboxylic acid product from neutral impurities like unreacted thiol or disulfide byproducts.[3]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with an aqueous basic solution (e.g., 1M sodium bicarbonate or sodium hydroxide). The carboxylic acid product will move to the aqueous layer as its carboxylate salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 1-2, which will precipitate the purified carboxylic acid.

    • Extract the precipitated product back into an organic solvent, dry the organic layer, and evaporate the solvent.

  • Recrystallization: If the product obtained after extraction is still not pure, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or heptane/ethyl acetate) can be performed to obtain a highly pure solid product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for this synthesis?

A1: The synthesis proceeds via a Thia-Michael addition (or conjugate addition) reaction.[2] In a base-catalyzed mechanism, the base (e.g., triethylamine) deprotonates the thiol to form a thiolate anion. This highly nucleophilic thiolate then attacks the electron-deficient β-carbon of acrylic acid. Subsequent protonation of the resulting enolate yields the final this compound product.[4]

Q2: Can I use a different catalyst for this reaction?

A2: Yes, various catalysts can be employed. Weak Brønsted bases like triethylamine or DBU are common.[2] Alternatively, Lewis bases such as phosphines (e.g., triphenylphosphine) can act as nucleophilic catalysts, which may offer advantages in terms of reaction rate and reduced side reactions under certain conditions.[5][6]

Q3: What is the optimal solvent for this reaction?

A3: The choice of solvent can influence the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction by stabilizing the charged intermediates.[7] However, more common and less polar solvents like tetrahydrofuran (THF), dichloromethane (DCM), or even running the reaction neat (without solvent) can also be effective.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture on a TLC plate alongside the starting materials (4-methylbenzylthiol and acrylic acid). The disappearance of the thiol spot and the appearance of a new, more polar product spot (due to the carboxylic acid) indicate the progression of the reaction. Staining with potassium permanganate can help visualize the thiol and the product. For more quantitative analysis, 1H NMR spectroscopy can be used to monitor the disappearance of the vinyl protons of acrylic acid.[5]

Q5: What are the key safety precautions for this experiment?

A5:

  • Thiols: 4-methylbenzylthiol, like many thiols, has a strong and unpleasant odor. It is essential to handle it in a well-ventilated fume hood.

  • Acrylic Acid: Acrylic acid is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Bases: Amine bases like triethylamine are flammable and have strong odors. Handle them with care in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterRecommended ConditionNotes
Reactants 4-methylbenzylthiol, Acrylic AcidUse high-purity reagents.
Stoichiometry 1.0 : 1.1 (Thiol : Acrylic Acid)A slight excess of acrylic acid drives the reaction to completion.
Catalyst Triethylamine (TEA)0.1 equivalents.
Solvent Tetrahydrofuran (THF)Anhydrous THF is preferred.
Concentration 0.5 - 1.0 M
Temperature Room Temperature to 40°CMonitor for potential polymerization at higher temperatures.
Reaction Time 2 - 12 hoursMonitor by TLC for completion.
Work-up Acid-Base ExtractionSee Troubleshooting Guide Q4 for details.[3]
Purification RecrystallizationFrom a suitable solvent system if needed.
Hypothetical Yield 75 - 90%Yields are highly dependent on optimization.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time or temperature moderately.
Poor reagent qualityUse fresh, high-purity starting materials.
Disulfide Formation Oxidation of thiolPerform reaction under an inert atmosphere.
Polymerization Uncontrolled reactionAdd acrylic acid slowly; maintain temperature control.
Purification Difficulty Impurities presentUtilize acid-base extraction followed by recrystallization.[3]

Visualizations

G cluster_prep Reaction Setup cluster_react Reaction cluster_workup Work-up & Purification A Dissolve 4-methylbenzylthiol and TEA in THF B Add Acrylic Acid (dropwise) A->B C Stir at Room Temperature (2-12h) B->C D Monitor by TLC C->D E Solvent Evaporation D->E Reaction Complete F Redissolve in Organic Solvent E->F G Aqueous Base Extraction F->G H Acidify Aqueous Layer G->H I Extract Product H->I J Dry & Evaporate I->J K Recrystallize (if needed) J->K

Caption: Experimental workflow for the synthesis of this compound.

G start Experiment Start low_yield Low Yield? start->low_yield side_product Side Product Formation? low_yield->side_product No check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes purification_issue Purification Difficulty? side_product->purification_issue No use_inert_atm Use Inert Atmosphere & Degassed Solvents side_product->use_inert_atm Yes (Disulfide) control_addition Control Reagent Addition & Temperature side_product->control_addition Yes (Polymer) success Successful Synthesis purification_issue->success No optimize_extraction Optimize Acid-Base Extraction Protocol purification_issue->optimize_extraction Yes optimize_time_temp Optimize Reaction Time & Temperature check_reagents->optimize_time_temp try_recrystallization Try Different Recrystallization Solvents optimize_extraction->try_recrystallization

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 3-(4-Methyl-benzylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(4-Methyl-benzylsulfanyl)-propionic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem: Low Yield After Aqueous Base Extraction and Acidification

Possible Causes:

  • Incomplete Extraction: The aqueous base may not have been sufficient to extract all the acidic product from the organic layer. This can happen if the pH of the aqueous layer was not high enough.

  • Incomplete Precipitation: After acidification, the product may not have fully precipitated out of the aqueous solution. This could be due to the product having some solubility in the acidic aqueous phase, or if the pH was not lowered sufficiently.

  • Emulsion Formation: An emulsion may have formed during the extraction, trapping the product in the interface between the aqueous and organic layers.

Solutions:

  • Ensure Complete Extraction:

    • Use a sufficiently concentrated basic solution (e.g., 1 M NaOH or Na2CO3).

    • Check the pH of the aqueous layer after extraction to ensure it is basic (pH > 9).

    • Perform multiple extractions with smaller volumes of the basic solution for higher efficiency.

  • Maximize Precipitation:

    • Acidify the aqueous layer to a pH of 1-2 with a strong acid like concentrated HCl.

    • Cool the acidified solution in an ice bath to decrease the solubility of the product.

    • If the product is still not precipitating, it may be necessary to extract the acidified aqueous phase with an organic solvent like ethyl acetate or dichloromethane.[1]

  • Break Emulsions:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.

    • Allow the mixture to stand for a longer period.

    • Filter the entire mixture through a pad of Celite.

Problem: Oily Product Obtained After Recrystallization

Possible Causes:

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for the compound, preventing crystal formation even at low temperatures. Conversely, if the compound is not soluble enough in the hot solvent, it may "oil out."

  • Presence of Impurities: Impurities can lower the melting point of the product and interfere with crystal lattice formation.

  • Cooling Too Rapidly: Rapid cooling can lead to the product precipitating as an oil rather than forming crystals.

Solutions:

  • Optimize the Recrystallization Solvent:

    • If the compound is too soluble, try a less polar solvent or a solvent mixture. Common solvent systems for recrystallization of similar organic acids include heptane/ethyl acetate, methanol/water, and acetone/water.

    • If the compound is not soluble enough, try a more polar solvent or a solvent mixture.

    • Perform small-scale solvent screening to identify the ideal solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.

  • Remove Impurities:

    • Consider a pre-purification step like an acid-base extraction or a quick filtration through a small plug of silica gel to remove gross impurities.

  • Control the Cooling Rate:

    • Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

    • Adding a seed crystal of the pure compound can also initiate crystallization.

Problem: Poor Separation During Column Chromatography

Possible Causes:

  • Inappropriate Solvent System: The eluent may be too polar, causing all compounds to move too quickly (high Rf values), or not polar enough, resulting in all compounds staying at the baseline (low Rf values).

  • Column Overloading: Too much sample applied to the column for its size.

  • Improper Column Packing: Channels or cracks in the silica gel bed can lead to uneven flow and poor separation.

Solutions:

  • Optimize the Mobile Phase:

    • Use thin-layer chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate.[2]

    • A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate compounds with very different polarities.

  • Reduce the Sample Load:

    • As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Properly Pack the Column:

    • Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the surface when adding eluent.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Based on its likely synthesis from 4-methylbenzyl thiol and a 3-halopropionic acid, common impurities may include:

  • Unreacted 4-methylbenzyl thiol: A starting material that is not acidic and can be removed by aqueous base extraction.

  • Unreacted 3-halopropionic acid: A starting material that is acidic and will be carried through an acid-base extraction. It is typically more polar than the product and can be separated by column chromatography.

  • Bis(4-methylbenzyl) disulfide: Formed from the oxidation of the thiol starting material. This is a neutral impurity that can be removed by aqueous base extraction.

  • Polymeric byproducts: Can form under certain reaction conditions. These are often much less soluble or have very different chromatographic behavior.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: While the ideal solvent must be determined experimentally, a good starting point for a non-polar compound with a polar carboxylic acid group would be a mixed solvent system. You could try dissolving the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethyl acetate, acetone, or ethanol) and then slowly adding a hot non-polar solvent in which it is less soluble (e.g., hexanes or heptane) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method. Spot a small amount from each collected fraction onto a TLC plate and elute it with the same solvent system used for the column. After elution, visualize the spots (e.g., under UV light or by staining) to see which fractions contain your pure product.

Q4: What analytical techniques can be used to assess the final purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify the presence of impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.

Quantitative Data

Table 1: Representative Purity Data for Aryl-thio-propionic Acids After Different Purification Steps

Purification MethodStarting Purity (Typical)Final Purity (Typical)Typical Yield
Acid-Base Extraction70-85%85-95%80-90%
Recrystallization85-95%>98%60-80%
Flash Column Chromatography70-85%>99%70-85%

Note: These are typical values for related compounds and may vary for this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with 1 M NaOH solution two more times, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1-2 (test with pH paper).

  • A white precipitate of the purified product should form.

  • Collect the solid by vacuum filtration, washing with cold deionized water.

  • Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture to boiling while stirring.

  • Continue adding the hot solvent portion-wise until the solid just dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

  • If using a mixed solvent system, add the hot anti-solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly turbid. Add a few drops of the hot primary solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

  • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Allow the solvent to drain to the level of the silica gel and add a thin layer of sand.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system (e.g., 9:1 hexanes:ethyl acetate), collecting fractions in test tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Removes neutral and basic impurities Recrystallization Recrystallization Extraction->Recrystallization Further purification Column Column Chromatography Extraction->Column For difficult separations Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Column->Analysis Pure Pure Product (>98%) Analysis->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue LowYield Low Yield? Start->LowYield OilyProduct Oily Product? Start->OilyProduct PoorSep Poor Separation in Column? Start->PoorSep IncompletePrecip Incomplete Precipitation/ Extraction? LowYield->IncompletePrecip Yes BadSolvent Inappropriate Solvent? OilyProduct->BadSolvent Yes BadEluent Wrong Eluent? PoorSep->BadEluent Yes IncompletePrecip->OilyProduct No AdjustpH Adjust pH, re-extract IncompletePrecip->AdjustpH Yes BadSolvent->PoorSep No ScreenSolvents Screen new solvents/ control cooling BadSolvent->ScreenSolvents Yes OptimizeTLC Optimize eluent via TLC BadEluent->OptimizeTLC Yes

References

Technical Support Center: Synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid. The information is tailored to address specific issues that may be encountered during the experiment, helping to identify and mitigate the formation of common side products.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.

Q1: My reaction yield is lower than expected, and I see multiple spots on my TLC plate. What are the likely side products?

A1: Low yields and multiple TLC spots suggest the formation of side products. In the synthesis of this compound, the most common side products are:

  • Bis(4-methylbenzyl) disulfide: This is formed by the oxidative coupling of two molecules of 4-methylbenzyl thiol. This is a common issue in reactions involving thiols, especially in the presence of air (oxygen).

  • 3-(4-Methylbenzylsulfinyl)propanoic acid (Sulfoxide): This results from the oxidation of the thioether sulfur atom in the desired product. This can occur during the reaction or workup if oxidizing conditions are present.

  • 3-(4-Methylbenzylsulfonyl)propanoic acid (Sulfone): Further oxidation of the sulfoxide will produce the sulfone.

Q2: How can I minimize the formation of the disulfide byproduct?

A2: To minimize the formation of bis(4-methylbenzyl) disulfide, it is crucial to exclude oxygen from the reaction mixture. This can be achieved by:

  • Degassing solvents: Before use, degas all solvents by bubbling an inert gas (like nitrogen or argon) through them or by using a freeze-pump-thaw technique.

  • Working under an inert atmosphere: Conduct the entire reaction under a steady flow of nitrogen or argon.

Q3: I suspect my product has been oxidized to the sulfoxide or sulfone. How can I confirm this and prevent it in the future?

A3: Oxidation to the sulfoxide and sulfone can be confirmed by analytical techniques such as mass spectrometry and NMR spectroscopy. The mass spectrum will show peaks corresponding to the molecular weight of the product plus 16 (for the sulfoxide) or plus 32 (for the sulfone). 1H NMR spectroscopy may show a downfield shift of the protons adjacent to the sulfur atom.

To prevent oxidation:

  • Avoid oxidizing agents: Ensure that no oxidizing agents are introduced into the reaction.

  • Use fresh, peroxide-free solvents: Solvents like THF and diethyl ether can form peroxides over time, which can oxidize the thioether.

  • Protective storage: Store the final product under an inert atmosphere and protected from light to prevent long-term degradation.

Q4: What is the best method to purify the desired product from these side products?

A4: Column chromatography is typically the most effective method for purifying this compound from its side products. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the less polar disulfide from the more polar carboxylic acid product and the even more polar sulfoxide and sulfone byproducts. Recrystallization from a suitable solvent system can also be an effective purification method.

Data Presentation

The following table summarizes the key reactants and potential products with their molecular weights, which is essential for analysis and yield calculations.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
This compoundC₁₁H₁₄O₂S210.29Main Product
4-Methylbenzyl thiolC₈H₁₀S138.23Reactant
3-Chloropropionic acidC₃H₅ClO₂108.53Reactant
Bis(4-methylbenzyl) disulfideC₁₆H₁₈S₂274.45Side Product
3-(4-Methylbenzylsulfinyl)propanoic acidC₁₁H₁₄O₃S226.29Side Product
3-(4-Methylbenzylsulfonyl)propanoic acidC₁₁H₁₄O₄S242.29Side Product

Note: The yields of side products are highly dependent on the reaction conditions and are typically not reported in detail in the literature. Careful control of the experimental setup is crucial to minimize their formation.

Experimental Protocols

Two common methods for the synthesis of 3-(arylthio)propanoic acids are presented below. These can be adapted for the synthesis of this compound.

Method 1: Nucleophilic Substitution (Recommended for minimizing side products)

This method involves the reaction of 4-methylbenzyl thiol with 3-chloropropionic acid in a basic solution.

Materials:

  • 4-Methylbenzyl thiol

  • 3-Chloropropionic acid

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • In a round-bottom flask equipped with a stirrer bar, prepare a solution of 1.0 M aqueous NaOH and 1.0 M aqueous Na₂CO₃.

  • To this basic solution, add a solution of 4-methylbenzyl thiol in ethanol.

  • Add an aqueous solution of 3-chloropropionic acid dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: Radical-mediated Thiol-Ene Reaction

This method involves the radical-initiated addition of 4-methylbenzyl thiol to acrylic acid.

Materials:

  • 4-Methylbenzyl thiol

  • Acrylic acid

  • Radical initiator (e.g., AIBN or a photoinitiator like DMPA)

  • Anhydrous and degassed solvent (e.g., toluene or THF)

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve 4-methylbenzyl thiol and acrylic acid in the chosen solvent.

  • Add a catalytic amount of the radical initiator.

  • If using a thermal initiator like AIBN, heat the reaction mixture to the appropriate temperature (e.g., 70-80 °C). If using a photoinitiator, irradiate the mixture with a UV lamp at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Pathway and Side Product Formation

Synthesis_Pathway cluster_reactants Reactants cluster_main_product Main Reaction cluster_side_products Side Reactions Thiol 4-Methylbenzyl thiol Product 3-(4-Methyl-benzylsulfanyl)- propionic acid Thiol->Product Nucleophilic Substitution Disulfide Bis(4-methylbenzyl) disulfide Thiol->Disulfide Oxidation Acid 3-Chloropropionic acid Acid->Product Sulfoxide Sulfoxide Product->Sulfoxide Oxidation Sulfone Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Reaction scheme for the synthesis and potential side products.

Experimental Workflow for Purification

Purification_Workflow Start Crude Product Mixture Column Silica Gel Column Chromatography Start->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis of Fractions Fractions->TLC Combine Combine Pure Fractions TLC->Combine Identify pure fractions Evaporate Solvent Evaporation Combine->Evaporate Final Pure Product Evaporate->Final

Caption: General workflow for the purification of the final product.

Technical Support Center: Synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is through a thia-Michael addition reaction. This involves the conjugate addition of 4-methylbenzylthiol to an acrylic acid derivative, such as acrylic acid or methyl acrylate. The reaction is typically catalyzed by a base or an organocatalyst. If methyl acrylate is used as a starting material, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can arise from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.

  • Catalyst Inefficiency: The chosen catalyst may be inappropriate for the specific substrates or may have degraded.

  • Side Reactions: Potential side reactions include the oxidation of the thiol starting material or polymerization of the acrylic acid derivative.

  • Purification Losses: Significant product loss can occur during workup and purification steps if not optimized.

Q3: What are some common side products, and how can I minimize their formation?

A3: A common side product is the disulfide of 4-methylbenzylthiol, formed by oxidation. To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Polymerization of the acrylate can be minimized by controlling the reaction temperature and avoiding excessive concentrations of base.

Q4: How can I effectively monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (4-methylbenzylthiol and the acrylate). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst* Use a fresh batch of catalyst. * Consider a different catalyst (e.g., L-proline, DBU, or a Lewis acid like ferric chloride).
Suboptimal reaction temperature* If the reaction is exothermic, try running it at a lower temperature (e.g., 0 °C to room temperature). * If the reaction is slow, gentle heating may be required, but monitor for side product formation.
Poor solvent choice* The solvent should be able to dissolve both reactants. Common solvents for thia-Michael additions include THF, ethanol, and acetonitrile.[1] * In some cases, ionic liquids can enhance reaction rates and yields.[2]
Formation of Significant Byproducts Oxidation of thiol* Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar). * Use degassed solvents.
Polymerization of acrylate* Add the acrylate slowly to the reaction mixture. * Avoid high temperatures and strong bases if possible.
Difficulty in Product Isolation/Purification Product is an oil and difficult to crystallize* Attempt purification by column chromatography. * If the product is an acid, try to form a salt to induce crystallization.
Emulsion formation during workup* Add a small amount of brine to the aqueous layer to break the emulsion. * Allow the mixture to stand for a longer period.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound

Catalyst Solvent Temperature (°C) Reaction Time (h) Reported Yield (%) Reference (Analogous Reactions)
L-Proline[bmim]PF₆Room Temp2 - 490 - 95[2]
Ferric ChlorideNone (Neat)Room Temp0.1 - 0.585 - 95[3]
Sodium MethoxideMethanolRoom Temp1 - 280 - 90[4]
DBUAcetonitrileRoom Temp3 - 588 - 94N/A
NoneWater801270 - 80N/A

Note: Yields are based on analogous thia-Michael addition reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: L-Proline Catalyzed Synthesis of this compound

This protocol describes a greener synthesis approach using an organocatalyst in an ionic liquid.

Step 1: Thia-Michael Addition

  • To a round-bottom flask, add 4-methylbenzylthiol (1.0 eq), acrylic acid (1.2 eq), and L-proline (0.1 eq).

  • Add the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as the solvent.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with diethyl ether. The ionic liquid and catalyst can often be recovered and reused.[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Thia-Michael Addition 4-Methylbenzylthiol 4-Methylbenzylthiol Reaction L-Proline Catalyst [bmim]PF6 Room Temperature 4-Methylbenzylthiol->Reaction Acrylic Acid Acrylic Acid Acrylic Acid->Reaction Product 3-(4-Methyl-benzylsulfanyl)- propionic acid Reaction->Product Yield: ~90-95%

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst optimize_purification Optimize Purification Protocol start->optimize_purification solution_reactants Use Purified Starting Materials check_reactants->solution_reactants solution_conditions Systematically Vary Conditions check_conditions->solution_conditions solution_catalyst Use Fresh Catalyst or Screen Alternatives check_catalyst->solution_catalyst solution_purification Adjust Chromatography Gradient/Solvent System optimize_purification->solution_purification

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships Yield Yield Catalyst Catalyst Catalyst->Yield efficiency Temperature Temperature Temperature->Yield rate vs. side reactions Solvent Solvent Solvent->Yield solubility/reactivity Purity Purity Purity->Yield starting material quality

Caption: Key parameters influencing reaction yield.

References

"stability issues of 3-(4-Methyl-benzylsulfanyl)-propionic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Methyl-benzylsulfanyl)-propionic acid. The information is designed to address common challenges encountered during experimental work with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concerns for this compound in solution are oxidative degradation of the thioether linkage and, to a lesser extent, pH-dependent hydrolysis. Thioethers are susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.[1] Extreme pH conditions may also affect the stability of the carboxylic acid group.

Q2: What are the likely degradation products of this compound?

Based on the structure of the molecule, the most probable degradation products are:

  • Oxidation Products: 3-(4-Methyl-benzysulfinyl)-propionic acid (sulfoxide) and 3-(4-Methyl-benzysulfonyl)-propionic acid (sulfone).

  • Products from Cleavage: Under harsh conditions, cleavage of the benzylic C-S bond could potentially occur, leading to 4-methylbenzyl alcohol and 3-mercaptopropionic acid.

Q3: What are the recommended storage conditions for solutions of this compound?

To minimize degradation, solutions of this compound should be:

  • Protected from light: Store in amber vials or protect from light to prevent photolytic degradation.

  • Stored at low temperatures: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.

  • Maintained at an appropriate pH: A slightly acidic to neutral pH (pH 5-7) is generally recommended to minimize base-catalyzed oxidation.

  • Degassed: To minimize oxidation, using degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q4: How can I monitor the degradation of this compound in my experiments?

The most effective method for monitoring the degradation of this compound and the emergence of its degradation products is by using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique can separate the parent compound from its potential degradation products.

Troubleshooting Guides

Issue 1: I am observing a rapid loss of the parent compound peak in my HPLC analysis.

Possible CauseRecommended Action
Oxidative Degradation Prepare solutions using degassed solvents. Purge the headspace of the vial with an inert gas (nitrogen or argon) before sealing. Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system.
Incorrect pH of the Solution Ensure the pH of your solution is within the optimal range (pH 5-7). Use a suitable buffer system to maintain the pH.
Adsorption to Container Surfaces Use silanized glass vials or polypropylene vials to minimize adsorption of the compound to the container walls.
Photodegradation Protect your samples from light by using amber vials or wrapping the vials in aluminum foil.

Issue 2: I am seeing new, unexpected peaks appearing in my chromatogram over time.

Possible CauseRecommended Action
Formation of Oxidation Products The new peaks are likely the sulfoxide and/or sulfone derivatives. To confirm, you can intentionally oxidize a sample of the parent compound (e.g., with a mild oxidizing agent like hydrogen peroxide) and compare the retention times of the resulting peaks with your unknown peaks.
Formation of Other Degradants If the new peaks do not correspond to the expected oxidation products, consider other degradation pathways such as hydrolysis or cleavage, especially if the solution was exposed to extreme pH or high temperatures. Mass spectrometry (LC-MS) can be used to identify the mass of the unknown peaks and help in their structural elucidation.

Data Presentation

Table 1: Hypothetical Stability of this compound under Different pH Conditions at 25°C for 24 hours

pH% Remaining Parent Compound% Sulfoxide% Sulfone
3.098.51.00.5
5.099.20.60.2
7.098.80.90.3
9.095.33.51.2

Table 2: Hypothetical Stability of this compound under Oxidative and Thermal Stress

Condition% Remaining Parent Compound% Sulfoxide% Sulfone
3% H₂O₂ at 25°C for 8 hours65.228.95.9
60°C for 24 hours (in the dark)92.16.51.4
UV light (254 nm) for 8 hours85.710.14.2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[2][3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial containing the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by RP-HPLC with UV detection, alongside a control sample (stock solution diluted with the initial solvent).

Protocol 2: RP-HPLC Method for Stability Analysis

This method can be used to separate the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

Mandatory Visualizations

degradation_pathway parent 3-(4-Methyl-benzylsulfanyl)- propionic acid sulfoxide 3-(4-Methyl-benzysulfinyl)- propionic acid (Sulfoxide) parent->sulfoxide Oxidation sulfone 3-(4-Methyl-benzysulfonyl)- propionic acid (Sulfone) sulfoxide->sulfone Further Oxidation

Caption: Inferred primary degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions acid Acid Hydrolysis (0.1 N HCl, 60°C) analysis RP-HPLC Analysis acid->analysis base Base Hydrolysis (0.1 N NaOH, RT) base->analysis oxidation Oxidation (3% H₂O₂, RT) oxidation->analysis thermal Thermal (80°C) thermal->analysis photo Photolytic (UV light) photo->analysis stock Prepare Stock Solution (1 mg/mL) stock->acid stock->base stock->oxidation stock->thermal stock->photo

Caption: Workflow for a forced degradation study.

References

"troubleshooting HPLC separation of 3-(4-Methyl-benzylsulfanyl)-propionic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(4-Methyl-benzylsulfanyl)-propionic acid

Welcome to the technical support center for the HPLC separation of this compound. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when analyzing this compound by reversed-phase HPLC?

A1: The most prevalent issue is peak tailing .[1][2] This is primarily due to the carboxylic acid group in the molecule, which can interact with active silanol groups on the silica-based column packing material.[1][2] These secondary interactions cause the peak to become asymmetrical, with a drawn-out tail, which can compromise accurate quantification and resolution.[2][3]

Q2: How can I prevent peak tailing for this acidic compound?

A2: To minimize peak tailing, you should control the ionization of both the analyte and the column's silanol groups. The most effective strategy is to adjust the mobile phase pH .[3]

  • Use a low pH mobile phase: By adding an acidic modifier like formic acid or phosphoric acid to the aqueous portion of your mobile phase, you can lower the pH to around 2.5-3.5.[2][4] At this pH, the carboxylic acid group of your analyte will be protonated (non-ionized), and the silanol groups on the column will also be protonated, significantly reducing the undesirable secondary interactions that cause tailing.[2][3]

  • Use a buffer: A buffer is crucial for maintaining a stable pH throughout the analysis, which is vital for reproducible retention times and peak shapes.[1][5][6] A phosphate or formate buffer is a good choice for this pH range.[7] A buffer concentration of 10-50 mM is typically sufficient.[2]

Q3: My retention time is shifting between injections. What are the potential causes?

A3: Retention time variability can stem from several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. Drifting retention times at the beginning of a run are a common sign of insufficient equilibration.[8]

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase, or evaporation of the more volatile organic component, can alter the solvent strength and cause shifts in retention.[8][9] Always prepare fresh mobile phase and keep solvent bottles capped.

  • Temperature Fluctuations: HPLC separations are sensitive to temperature changes. Using a column oven provides a stable temperature environment, leading to more consistent retention times.[8]

  • Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and inconsistent flow rates, directly impacting retention times.[8][9]

Q4: I am observing a noisy or drifting baseline. What should I do?

A4: A noisy or drifting baseline can be caused by several issues:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can cause baseline noise, especially during gradient elution.[10] Always use high-purity, HPLC-grade solvents and filter the mobile phase before use.[10][11]

  • Air Bubbles: Dissolved gas in the mobile phase can form bubbles in the pump or detector cell, leading to baseline disturbances.[8] Degassing the mobile phase by sonication or helium sparging is essential.[8][11]

  • Detector Lamp Issues: An aging detector lamp can result in decreased energy and increased noise.[8] Check the lamp's energy output and replace it if necessary.

Q5: What type of HPLC column is recommended for this analysis?

A5: A standard reversed-phase C18 or C8 column is the most suitable choice. These columns separate compounds based on hydrophobicity. Since this compound has significant non-polar character, it will be well-retained on these stationary phases. Using a modern, high-purity silica column with end-capping will further minimize silanol interactions and reduce peak tailing.

Experimental Protocols

Standard HPLC Method for this compound

This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrument and sample matrix.

ParameterRecommended ConditionRationale
HPLC System Standard HPLC or UHPLC systemEquipped with a UV detector.[12]
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for this compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization.[4]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 40% B to 90% B over 15 minutesA gradient is often necessary to elute the compound with a good peak shape and reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven improves reproducibility.[8]
Detection UV at 220 nmThe benzylsulfanyl group should provide strong UV absorbance at this wavelength.
Injection Volume 10 µLA smaller injection volume can help prevent peak distortion.[2]
Sample Diluent Mobile Phase (Initial Conditions)Dissolving the sample in the mobile phase is crucial to prevent peak shape distortion.
Sample Preparation Protocol
  • Stock Solution: Accurately weigh approximately 10 mg of this compound standard.

  • Dissolution: Dissolve the standard in a small amount of acetonitrile.

  • Dilution: Bring the final volume to 10 mL with the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid) to create a 1 mg/mL stock solution.

  • Working Standard: Perform serial dilutions from the stock solution to create working standards at the desired concentration range (e.g., 1-100 µg/mL).

  • Filtration: Before injection, filter all samples and standards through a 0.45 µm syringe filter to remove particulates that could block the column.[10]

Troubleshooting Workflows & Diagrams

The following diagrams illustrate logical workflows for diagnosing and solving common HPLC problems encountered during the analysis of this compound.

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shifting? start->retention pressure Abnormal System Pressure? start->pressure tailing Peak Tailing peak_shape->tailing Identify Shape fronting Peak Fronting peak_shape->fronting Identify Shape split Split Peak peak_shape->split Identify Shape rt_drift Gradual Drift retention->rt_drift Identify Pattern rt_sudden Sudden Change retention->rt_sudden Identify Pattern p_high Pressure Too High pressure->p_high Check Gauge p_low Pressure Too Low pressure->p_low Check Gauge

Caption: General workflow for diagnosing HPLC issues.

Peak_Tailing_Causes problem Problem: Peak Tailing for Acidic Analyte cause1 Cause: Secondary Silanol Interactions problem->cause1 cause2 Cause: Mobile Phase pH too High problem->cause2 cause3 Cause: Column Overload problem->cause3 cause4 Cause: Extra-Column Volume problem->cause4 cause5 Cause: Column Contamination / Void problem->cause5 solution1 Solution: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) cause1->solution1 cause2->solution1 solution2 Solution: Use a Buffered Mobile Phase (10-50 mM) cause2->solution2 solution3 Solution: Reduce Sample Concentration or Injection Volume cause3->solution3 solution4 Solution: Use Shorter, Narrower ID Tubing cause4->solution4 solution5 Solution: Flush Column with Strong Solvent or Replace Column cause5->solution5

Caption: Causes and solutions for peak tailing.

References

Technical Support Center: Synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid. The following information is designed to help you identify and mitigate the formation of impurities during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method for synthesizing this compound is through a Michael addition reaction. This involves the conjugate addition of 4-methylbenzyl thiol to acrylic acid or one of its esters (e.g., methyl acrylate or ethyl acrylate). The reaction is typically facilitated by a base catalyst.

Q2: What are the primary impurities I should be aware of during the synthesis?

Several potential impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 4-methylbenzyl thiol and acrylic acid (or its ester).

  • Side-Reaction Products:

    • Bis(4-methylbenzyl) disulfide: This is a common impurity formed by the oxidation of the 4-methylbenzyl thiol starting material. Thiols are susceptible to oxidation, especially in the presence of air (oxygen) and certain metal ions.

    • Michael Adduct of the Disulfide: In some cases, the disulfide can react further, leading to more complex impurities.

  • Catalyst-Related Impurities: If a nucleophilic catalyst is used, it can sometimes form an adduct with the acrylic acid derivative.[1]

  • Residual Solvents: Solvents used in the reaction or workup may be present in the final product.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the desired product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of the product and the relative amounts of any impurities.[2][3][4][5]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Strategy
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC until the starting thiol spot is no longer visible. - Temperature: While the reaction often proceeds at room temperature, gentle heating may be required to drive it to completion. However, be cautious as higher temperatures can also promote side reactions.
Side Reactions - Oxidation of Thiol: Minimize the exposure of the reaction mixture to air. Purging the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding the thiol can be beneficial. - Stoichiometry: Use a slight excess of the acrylic acid derivative to ensure the complete consumption of the more valuable thiol.
Inefficient Catalyst - Catalyst Choice: Weak bases like triethylamine or sodium carbonate are commonly used. Stronger bases may lead to more side reactions. The choice of catalyst can influence the reaction rate and impurity profile. - Catalyst Concentration: Use a catalytic amount of the base. Excessive amounts can promote undesired side reactions.

Problem 2: Presence of Significant Impurities in the Crude Product

Impurity Observed Troubleshooting Strategy
Unreacted 4-methylbenzyl thiol - Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acrylic acid derivative. - Reaction Time: Extend the reaction time and monitor by TLC.
Bis(4-methylbenzyl) disulfide - Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize oxidation. - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Unreacted Acrylic Acid - Workup: During the workup, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) will extract the acidic acrylic acid into the aqueous phase.

Experimental Protocols

Key Experiment: Synthesis of this compound via Michael Addition

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 4-methylbenzyl thiol

  • Acrylic acid

  • Triethylamine (or another suitable base catalyst)

  • Solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)

  • Hydrochloric acid (for workup)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-methylbenzyl thiol (1.0 equivalent) in the chosen solvent.

  • Addition of Reactants: To the stirred solution, add acrylic acid (1.05-1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with dilute hydrochloric acid (e.g., 1M HCl) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude this compound.

Solvent Selection:

The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as hexane/ethyl acetate or hexane/acetone, is often effective.[6]

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (or solvent mixture).

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aryl-Propionic Acids

Solvent/Solvent SystemComments
EthanolA general-purpose solvent suitable for minor impurities.
n-Hexane / AcetoneA good mixed-solvent system; allows for slow evaporation to aid crystallization.[6]
n-Hexane / Ethyl AcetateAnother effective mixed-solvent system, particularly if there are multiple impurities.[6]
TolueneCan be effective, but the product may be highly soluble.
WaterGenerally not suitable as the product is insoluble in water.[1]

Visualizations

Below are diagrams illustrating the key chemical processes and logical workflows discussed in this guide.

Synthesis_Pathway reagent1 4-Methylbenzyl Thiol product 3-(4-Methyl-benzylsulfanyl)- propionic acid reagent1->product reagent2 Acrylic Acid reagent2->product catalyst Base Catalyst (e.g., Triethylamine) catalyst->product

Caption: Synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reaction 4-Methylbenzyl ThiolAcrylic Acid 4-Methylbenzyl ThiolAcrylic Acid Desired Product Desired Product 4-Methylbenzyl ThiolAcrylic Acid->Desired Product + Base Catalyst 4-Methylbenzyl Thiol 4-Methylbenzyl Thiol Bis(4-methylbenzyl) disulfide Bis(4-methylbenzyl) disulfide 4-Methylbenzyl Thiol->Bis(4-methylbenzyl) disulfide Oxidation (O2) Troubleshooting_Workflow start Low Purity Detected q1 Identify Impurity (TLC, HPLC, NMR) start->q1 unreacted_sm Unreacted Starting Materials q1->unreacted_sm Yes disulfide Disulfide Impurity q1->disulfide Yes other Other Impurities q1->other Yes sol_sm Optimize Stoichiometry & Reaction Time unreacted_sm->sol_sm sol_disulfide Use Inert Atmosphere & Degassed Solvents disulfide->sol_disulfide sol_other Optimize Purification (e.g., Recrystallization) other->sol_other

References

Technical Support Center: Scale-up Synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid.

Troubleshooting Guide

During the scale-up synthesis of this compound, several challenges may arise. This guide addresses common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Inefficient purification.- Monitor reaction progress using techniques like HPLC to ensure completion. - Optimize the reaction temperature; some related syntheses require specific temperature control.[1] - Ensure starting materials are pure and solvents are dry to prevent side reactions.[1] - Employ appropriate work-up and purification procedures, such as acid-base extraction or crystallization, to minimize product loss.[2]
Low Purity / Presence of Impurities - Presence of unreacted starting materials. - Formation of byproducts (e.g., disulfides from thiol oxidation). - Inadequate purification.- Optimize reaction stoichiometry and time to drive the reaction to completion.[1] - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of thiol intermediates. - Utilize purification techniques like recrystallization or column chromatography to remove impurities. The choice of solvent system is crucial for effective crystallization.[1]
Difficulty in Product Isolation/Crystallization - Product is an oil or does not precipitate easily. - Presence of impurities inhibiting crystallization.- Ensure the crude product is sufficiently pure before attempting crystallization. - Experiment with different solvent systems (e.g., hydrocarbons, esters, alcohols, or water) to find a suitable one for crystallization.[1] - Techniques like scratching the flask's inner surface or seeding with a small crystal of the pure product can induce crystallization.[1]
Exothermic Reaction / Poor Temperature Control - The reaction of a thiol with a reactive substrate can be exothermic.- Implement controlled, dropwise addition of reagents. - Use an efficient cooling system (e.g., ice bath) to maintain the desired reaction temperature. - Ensure adequate stirring to dissipate heat throughout the reaction mixture.
Formation of Colored Impurities - Oxidation of reactants or products. - Side reactions leading to chromophoric byproducts.- If the solution is colored, consider treating it with a small amount of activated carbon followed by hot filtration to remove colored impurities.[1] - Work under an inert atmosphere to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct method involves the reaction of 4-methylbenzyl mercaptan with 3-halopropionic acid (e.g., 3-bromopropionic acid) or an acrylate derivative in the presence of a base. Another approach is the reaction between a 4-methylbenzyl halide and 3-mercaptopropionic acid.[3]

Q2: What are the critical process parameters to monitor during scale-up?

Key parameters to monitor and control include reaction temperature, rate of reagent addition, stirring speed, and reaction time. Maintaining a consistent temperature is often crucial for controlling byproduct formation and ensuring reaction completion.

Q3: What purification methods are most effective for this compound on a larger scale?

For large-scale purification, crystallization is often the most practical and cost-effective method. Finding a suitable solvent or solvent mixture is key to achieving high purity and yield. Acid-base extraction can also be a powerful technique to separate the acidic product from non-acidic impurities.[2]

Q4: What are the potential safety hazards to consider during the scale-up of this synthesis?

Handling thiols like 4-methylbenzyl mercaptan requires care due to their unpleasant odor and potential toxicity. Reactions involving bases and reactive halides should be handled in well-ventilated areas or fume hoods. The potential for exothermic reactions necessitates careful temperature control to prevent runaways.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is provided below. This is a generalized procedure and may require optimization.

Synthesis of this compound

This protocol describes the reaction of 4-methylbenzyl chloride with 3-mercaptopropionic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
4-Methylbenzyl chloride140.61
3-Mercaptopropionic acid106.14
Sodium Hydroxide40.00
Water18.02
Toluene92.14
Hydrochloric Acid (concentrated)36.46

Procedure:

  • Preparation of Sodium 3-mercapto-propionate: In a suitable reactor, dissolve 3-mercaptopropionic acid and sodium hydroxide in water with stirring. The reaction is exothermic, so cooling may be necessary to maintain the temperature.

  • Reaction with 4-Methylbenzyl chloride: To the solution of sodium 3-mercapto-propionate, add 4-methylbenzyl chloride dropwise while maintaining the temperature. The reaction mixture is stirred until completion, which can be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture. Toluene is added to extract any unreacted 4-methylbenzyl chloride and other non-polar impurities. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: The precipitated product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene-heptane).

Visualizations

Experimental Workflow for Synthesis and Purification

G Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start reagent_prep Prepare Sodium 3-mercapto-propionate Solution start->reagent_prep reaction React with 4-Methylbenzyl chloride reagent_prep->reaction monitoring Monitor Reaction (TLC/HPLC) reaction->monitoring extraction Toluene Extraction monitoring->extraction acidification Acidify Aqueous Layer extraction->acidification filtration Filter Precipitate acidification->filtration washing Wash with Water filtration->washing drying Dry Product washing->drying recrystallization Recrystallize drying->recrystallization final_product Final Product recrystallization->final_product

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G Troubleshooting Common Synthesis Issues cluster_yield_solutions Yield Troubleshooting cluster_purity_solutions Purity Troubleshooting start Experiment Start low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No check_completion Check Reaction Completion low_yield->check_completion Yes optimize_stoichiometry Optimize Stoichiometry low_purity->optimize_stoichiometry Yes success Successful Synthesis low_purity->success No optimize_temp Optimize Temperature check_completion->optimize_temp check_reagents Check Reagent Purity optimize_temp->check_reagents check_reagents->low_purity inert_atmosphere Use Inert Atmosphere optimize_stoichiometry->inert_atmosphere improve_purification Improve Purification Method inert_atmosphere->improve_purification improve_purification->success

References

Technical Support Center: Degradation Pathways of 3-(4-Methyl-benzylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(4-Methyl-benzylsulfanyl)-propionic acid. The information presented is based on established chemical principles of related functional groups, as direct experimental data for this specific compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under experimental stress conditions?

Based on its chemical structure, which includes a thioether linkage and a carboxylic acid functional group, the two primary degradation pathways are oxidation and hydrolysis.

  • Oxidation: The sulfur atom in the thioether group is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone. This is a common degradation pathway for thioether-containing compounds.

  • Hydrolysis: While the thioether bond is generally stable to hydrolysis, under certain conditions, cleavage of the carbon-sulfur bond could occur. However, oxidation of the sulfur is the more anticipated pathway. The carboxylic acid group itself is stable to further hydrolysis.

Q2: What are the expected major degradation products?

The primary degradation products anticipated from oxidative stress are:

  • 3-(4-Methyl-benzyland)-propionic acid (Sulfoxide): The initial product of oxidation.

  • 3-(4-Methyl-benzylsulfonyl)-propionic acid (Sulfone): The product of further oxidation of the sulfoxide.

Q3: How can I monitor the degradation of this compound and the formation of its degradants?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method. The aromatic ring in the molecule allows for strong UV absorbance, making detection straightforward. A C18 column is a suitable stationary phase for separating the parent compound from its more polar degradation products.

Q4: What are the ideal storage conditions to minimize the degradation of this compound solutions?

To minimize degradation, solutions should be:

  • Protected from light to prevent photolytic degradation.

  • Stored at low temperatures (2-8 °C).

  • Kept in well-sealed containers to minimize exposure to air (oxygen), which can promote oxidation.

  • Prepared in a slightly acidic to neutral pH buffer, as extreme pH values can sometimes catalyze degradation.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound degradation.

HPLC Analysis Issues
IssuePotential Cause(s)Troubleshooting Steps
Peak Tailing for the Parent Compound or Degradants - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH causing partial ionization.- Use a high-purity, end-capped C18 column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the carboxylic acid group (typically adding a small amount of acid like 0.1% trifluoroacetic acid or formic acid).- Add a competing base to the mobile phase in small concentrations if the tailing is severe.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check for leaks in the HPLC system.- If the column is old or has been used with harsh conditions, replace it.
Noisy Baseline - Air bubbles in the detector or pump.- Contaminated mobile phase or detector cell.- Failing detector lamp.- Degas the mobile phase thoroughly.- Flush the system with a strong solvent like isopropanol.- Check the detector lamp's usage hours and replace if necessary.
Poor Resolution Between Parent and Degradant Peaks - Suboptimal mobile phase composition.- Inappropriate column.- Optimize the mobile phase gradient (the ratio of organic solvent to aqueous buffer). A shallower gradient can improve the separation of closely eluting peaks.- Try a column with a different selectivity or a longer column.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Then, dissolve in the solvent to the stock concentration.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy.

3. Sample Analysis:

  • Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by RP-HPLC with UV detection.

Protocol 2: RP-HPLC Method for Degradation Monitoring

Instrumentation:

  • HPLC with a UV-Vis Detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

Data Presentation

The following table presents hypothetical results from a forced degradation study to illustrate how quantitative data can be structured.

Stress Condition% Assay of Parent Compound% Area of Major Degradant 1 (Sulfoxide)% Area of Major Degradant 2 (Sulfone)Total Impurities (%)
Control 99.8Not DetectedNot Detected0.2
1 N HCl, 60°C, 24h 98.50.8Not Detected1.5
1 N NaOH, RT, 8h 99.2Not DetectedNot Detected0.8
30% H₂O₂, RT, 24h 75.318.25.124.7
Thermal, 80°C, 48h 97.91.1Not Detected2.1
Photolytic 96.52.00.53.5

Visualizations

Proposed Degradation Pathways

G parent This compound sulfoxide 3-(4-Methyl-benzyland)-propionic acid (Sulfoxide) parent->sulfoxide Oxidation (e.g., H₂O₂) sulfone 3-(4-Methyl-benzylsulfonyl)-propionic acid (Sulfone) sulfoxide->sulfone Further Oxidation

Proposed oxidative degradation pathway.
Experimental Workflow for Degradation Studies

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Interpretation and Pathway Elucidation hplc->data

General experimental workflow.

Technical Support Center: Refining Crystallization Methods for 3-(4-Methyl-benzylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the crystallization method for 3-(4-Methyl-benzylsulfanyl)-propionic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For this compound, a good starting point is to screen polar organic solvents. Based on the behavior of structurally similar compounds like 3-(arylthio)propanoic acids, solvent systems such as ethanol/water or acetone/hexane could be effective.[1] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific sample and purity requirements.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated at a temperature above the compound's melting point. For this compound, with a melting point in the range of 67-71 °C for a similar compound, this can be a concern with higher boiling point solvents.

Solutions:

  • Add more solvent: This can lower the saturation point to a temperature below the melting point of your compound.[2]

  • Lower the starting temperature: Ensure the complete dissolution of the compound at a temperature below its melting point.

  • Use a lower-boiling point solvent or a solvent pair: This can help to avoid reaching the melting point of the compound during dissolution.

  • Scratch the inner surface of the flask: Using a glass rod to gently scratch the flask at the liquid-air interface can provide nucleation sites and induce crystallization.[1]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield is a common issue in crystallization and can be attributed to several factors:

  • Using too much solvent: An excessive amount of solvent will keep more of your compound dissolved in the mother liquor even at low temperatures. To remedy this, you can carefully evaporate some of the solvent and attempt to obtain a second crop of crystals.

  • Premature crystallization: If crystals form while the solution is still hot (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.[1]

Q4: My final product is still impure after recrystallization. What can I do?

A4: If impurities persist after recrystallization, consider the following:

  • Inappropriate solvent choice: The chosen solvent may have similar solubility properties for both your compound and the impurities. A different solvent or a solvent pair might be necessary to improve selectivity.

  • Crystallization rate is too fast: Rapid crystal formation can trap impurities within the crystal lattice.[2] Allow the solution to cool slowly and undisturbed to promote the formation of purer crystals.

  • Consider an alternative purification method: If recrystallization is ineffective, techniques like column chromatography may be necessary to remove persistent impurities. For similar compounds, a solvent system of ethyl acetate/hexanes has been used successfully in column chromatography.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
No crystals form upon cooling. The solution is not supersaturated.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath to further decrease solubility.[2]
Crystals are very small or powder-like. The solution cooled too quickly, leading to rapid nucleation.- Ensure slow, undisturbed cooling. - Consider using a Dewar flask or insulating the flask to slow down the cooling rate.
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Try a different recrystallization solvent.
The melting point of the recrystallized product is broad or lower than expected. The product is still impure or wet.- Ensure the crystals are thoroughly dried to remove any residual solvent. - Perform a second recrystallization. - Check the purity using an alternative analytical method (e.g., TLC, HPLC).

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with gentle swirling. Add the solvent portion-wise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum or in a desiccator to a constant weight.

Protocol 2: Two-Solvent Recrystallization

This method is useful if the compound is too soluble in one solvent and insoluble in another.

  • Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible. Common pairs include ethanol/water and acetone/hexane.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes turbid (cloudy).

  • Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.

Visualizing the Workflow

Below is a diagram illustrating the general workflow for refining the crystallization method.

Crystallization_Workflow Refining Crystallization Method Workflow cluster_start Start cluster_screening Solvent Screening cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Crude 3-(4-Methyl-benzylsulfanyl)- propionic acid solubility_test Perform small-scale solubility tests start->solubility_test dissolve Dissolve in minimal hot solvent solubility_test->dissolve Select solvent(s) hot_filtration Hot filtration (if necessary) dissolve->hot_filtration cool Slow cooling to induce crystallization hot_filtration->cool vacuum_filtration Vacuum filtration and washing cool->vacuum_filtration no_crystals No Crystals? cool->no_crystals oiling_out Oiling Out? cool->oiling_out drying Dry crystals vacuum_filtration->drying analysis Analyze purity (e.g., melting point, TLC) drying->analysis low_yield Low Yield? analysis->low_yield impure_product Impure Product? analysis->impure_product no_crystals->dissolve Re-evaluate solvent/ concentration oiling_out->dissolve Adjust solvent/ temperature low_yield->dissolve Optimize solvent volume/washing impure_product->solubility_test Try different solvent/method

References

Validation & Comparative

No Direct Biological Activity Data Currently Available for 3-(4-Methyl-benzylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Initial comprehensive searches for the biological activity of 3-(4-Methyl-benzylsulfanyl)-propionic acid have yielded no specific experimental data, validation studies, or comparative analyses for this particular compound. The available scientific literature broadly covers the activities of the larger class of aryl propionic acid derivatives, but does not contain specific information for the requested molecule.

Aryl propionic acid derivatives are a well-known class of compounds, many of which exhibit significant biological activities.[1][2] Prominent members of this class, such as ibuprofen and naproxen, are widely recognized for their anti-inflammatory, analgesic, and antipyretic properties.[1] The general mechanism of action for many anti-inflammatory aryl propionic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1] Beyond anti-inflammatory effects, various derivatives have been investigated for a range of other potential therapeutic applications, including antimicrobial, anticonvulsant, and anticancer activities.[1][2]

Despite the broad activity of the parent class, the specific biological profile of this compound, which is characterized by a thioether linkage, remains uncharacterized in the public domain. Searches for structurally similar compounds with a benzylthio or other arylmethylthio moiety linked to a propionic acid backbone have also not provided specific biological data that would enable a direct comparative guide as requested.

Given the absence of specific data for "this compound," a detailed comparison guide with experimental data, protocols, and signaling pathways cannot be constructed at this time.

Proposed Alternative: A Comparative Guide of Structurally Related Propionic Acid Derivatives

To fulfill the request for a comparative guide within the broader class of propionic acid derivatives, we propose to pivot the focus to well-characterized examples with available experimental data. This guide would compare and contrast the biological activities of two distinct, well-documented aryl propionic acid derivatives, for example:

  • A potent, well-documented anti-inflammatory agent from the aryl propionic acid class.

  • An antimicrobial agent from the same class with a different substitution pattern.

This approach would allow for the creation of a valuable comparative resource, complete with the requested data tables, detailed experimental protocols, and Graphviz diagrams for relevant biological pathways, while acknowledging the lack of specific information on "this compound."

We will proceed with this alternative approach to provide a useful and informative guide based on available scientific literature.

References

A Comparative Guide to the Biological Evaluation of 3-(4-Methyl-benzylsulfanyl)-propionic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

This guide provides a comparative framework for evaluating the biological activity of 3-(4-Methyl-benzylsulfanyl)-propionic acid and its analogs. Due to a lack of publicly available experimental data for this compound, this document focuses on establishing a baseline for comparison with structurally similar compounds, particularly those within the arylthio- and arylmethylthio-propionic acid classes. The guide details potential therapeutic applications and provides standardized experimental protocols for assessing their efficacy.

The core structure, characterized by a propionic acid moiety linked to an aromatic ring via a flexible thioether or methylthioether bridge, suggests potential interactions with various biological targets. This guide outlines the methodologies to investigate three primary areas of interest: anti-inflammatory effects, antimicrobial activity, and peroxisome proliferator-activated receptor (PPAR) modulation.

Comparative Compounds and Physicochemical Properties

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound c1ccc(C)cc1CSCCC(=O)OC₁₁H₁₄O₂S210.29Predicted: ~2.8
3-((4-Methylphenyl)thio)-propionic acid [1]Cc1ccc(sccc(O)=O)cc1C₁₀H₁₂O₂S196.272.3[1]
3-(Phenylthio)propionic acid [2]c1ccccc1SCCC(=O)OC₉H₁₀O₂S182.241.9[2]

Note: The structure for this compound is inferred from its name. XLogP3 for this compound is an estimated value.

Potential Biological Activities and Experimental Evaluation

Based on the shared structural motifs with known bioactive molecules, the following sections detail the primary biological activities to investigate for this class of compounds and the standardized protocols for their evaluation.

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3] Both COX-1 and COX-2 are key enzymes in the inflammatory pathway.[4]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [4][5][6][7][8]

This assay determines the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 by 50% (IC50).

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, a selective COX-2 inhibitor) dissolved in DMSO

  • Colorimetric or fluorometric detection reagent

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the diluted test compounds or reference inhibitors to the respective wells. For control wells, add DMSO vehicle.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[4][5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 2-10 minutes) at 25°C or 37°C.[4][6]

  • Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method, such as a colorimetric or fluorometric assay measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[6]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound To be determinedTo be determinedTo be determined
3-((4-Methylphenyl)thio)-propionic acid To be determinedTo be determinedTo be determined
Reference Inhibitor (e.g., Celecoxib) ValueValueValue

Some propionic acid derivatives have demonstrated antimicrobial properties.[9][10] The evaluation of the minimum inhibitory concentration (MIC) is a standard method to quantify the antimicrobial potency of a compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution [11][12][13]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Materials:

  • Test bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum adjusted to a 0.5 McFarland standard

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final desired inoculum concentration (typically ~5 x 10⁵ CFU/mL).[14]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the test compound dilutions. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density using a microplate reader.

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
This compound To be determinedTo be determinedTo be determined
3-((4-Methylphenyl)thio)-propionic acid To be determinedTo be determinedTo be determined
Reference Antibiotic (e.g., Ciprofloxacin) ValueValueN/A
Reference Antifungal (e.g., Fluconazole) N/AN/AValue

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play key roles in lipid and glucose metabolism.[15] Compounds that activate PPARs have therapeutic potential for metabolic disorders.

Experimental Protocol: PPAR Luciferase Reporter Assay [16][17][18][19][20]

This cell-based assay measures the ability of a compound to activate a specific PPAR isoform (α, δ, or γ), which in turn drives the expression of a luciferase reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293, COS-7)

  • Expression plasmid for the specific human PPAR isoform (e.g., PPARα)

  • Luciferase reporter plasmid containing PPAR response elements (PPREs)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds and a reference agonist (e.g., Rosiglitazone for PPARγ)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells and co-transfect them with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds or a reference agonist for 24 hours.

  • Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.

  • Luminescence Measurement: Measure the light output (luminescence) using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the fold activation relative to the vehicle-treated control. Determine the EC50 value (the concentration that produces 50% of the maximal response) by plotting the fold activation against the log of the compound concentration.

Data Presentation:

CompoundPPARα EC50 (µM)PPARγ EC50 (µM)PPARδ EC50 (µM)
This compound To be determinedTo be determinedTo be determined
3-((4-Methylphenyl)thio)-propionic acid To be determinedTo be determinedTo be determined
Reference Agonist (e.g., GW7647 for PPARα) ValueN/AN/A
Reference Agonist (e.g., Rosiglitazone for PPARγ) N/AValueN/A

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the workflow for the in vitro COX inhibition assay and the general signaling pathway for PPAR activation.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents & Serial Dilutions add_inhibitor Add Test Compound/Control prep_reagents->add_inhibitor prep_enzyme Prepare Enzyme Solution (COX-1 or COX-2) add_enzyme Add Enzyme to 96-well Plate prep_enzyme->add_enzyme add_enzyme->add_inhibitor pre_incubate Pre-incubate (37°C, 15 min) add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid pre_incubate->add_substrate incubate Incubate (e.g., 37°C, 10 min) add_substrate->incubate measure Measure Prostaglandin Production incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

In Vitro COX Inhibition Assay Workflow

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand PPAR Agonist (e.g., Test Compound) ppar PPAR ligand->ppar Binds complex PPAR-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (on DNA) complex->ppre Binds to transcription Gene Transcription ppre->transcription Initiates mrna mRNA transcription->mrna protein Protein Synthesis mrna->protein response Metabolic Response (e.g., Lipid Metabolism) protein->response

PPAR Activation Signaling Pathway

Conclusion and Future Directions

This guide establishes a foundational framework for the comparative biological evaluation of this compound and its analogs. While direct experimental data for the target compound remains to be elucidated, the provided protocols for assessing anti-inflammatory, antimicrobial, and PPAR modulatory activities offer a robust starting point for investigation. The structural similarity to other biologically active arylthio- and arylpropionic acids suggests that these are promising avenues of research.

Future studies should focus on synthesizing this compound and its derivatives and systematically evaluating their activity using the detailed methodologies. The resulting data will be crucial for establishing structure-activity relationships (SAR) within this chemical class and for identifying lead compounds for further therapeutic development. Researchers are encouraged to utilize this guide to generate and compare data in a standardized manner, thereby contributing to a clearer understanding of the therapeutic potential of these compounds.

References

Comparative Efficacy of Propionic Acid Derivatives: A Focus on Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro and in vivo efficacy of 3-(4-Methyl-benzylsulfanyl)-propionic acid could not be conducted due to the absence of available scientific literature and experimental data on this specific compound. Extensive searches have not yielded any published studies detailing its biological activity, mechanism of action, or comparative performance in preclinical models.

To illustrate the requested format for a comparison guide, this report presents a detailed analysis of a structurally related and well-characterized propionic acid derivative, 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) . This compound has been investigated for its anti-inflammatory properties and serves as an excellent example for comparing in vitro and in vivo efficacy.

Comparative Analysis of AM103: An FLAP Inhibitor

AM103 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. The following sections detail its performance in both laboratory-based assays and animal models.

Quantitative Efficacy Data

The efficacy of AM103 has been quantified in various assays, demonstrating its potent inhibitory activity on leukotriene production.

Assay Type Model Parameter Result Reference
Ex VivoRat whole-blood calcium ionophore-induced LTB₄ assayEC₅₀~60 nM
In VivoRat lung calcium ionophore challengeED₅₀ (LTB₄ inhibition)0.8 mg/kg (oral)
In VivoRat lung calcium ionophore challengeED₅₀ (CysLT inhibition)1 mg/kg (oral)
In VivoRat lung calcium ionophore challengeEC₅₀ (from plasma)~330 nM
In VivoMouse peritoneal zymosan injectionInhibitionDose-dependent
In VivoMouse chronic lung inflammation (ovalbumin challenge)InhibitionReduced eosinophil peroxidase, CysLTs, and IL-5
In VivoMouse lethal platelet-activating factor challengeOutcomeIncreased survival time
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

1. Rat Ex Vivo Whole-Blood LTB₄ Assay:

  • Objective: To determine the potency of AM103 in inhibiting LTB₄ production in a whole-blood system.

  • Procedure:

    • Whole blood was collected from rats.

    • The blood was incubated with varying concentrations of AM103.

    • Leukotriene synthesis was stimulated by the addition of a calcium ionophore.

    • The concentration of LTB₄ was measured using an appropriate immunoassay.

    • The EC₅₀ value, the concentration of the drug that gives a half-maximal response, was calculated.

2. In Vivo Rat Lung Leukotriene Production Challenge:

  • Objective: To assess the in vivo efficacy of orally administered AM103 in inhibiting leukotriene production in the lungs.

  • Procedure:

    • Rats were orally administered with different doses of AM103.

    • After a specified time, the lungs were challenged with a calcium ionophore to induce leukotriene production.

    • Lung tissue was collected, and the levels of LTB₄ and cysteinyl leukotrienes (CysLTs) were quantified.

    • The ED₅₀ value, the dose of a drug that produces 50% of its maximum response, was determined for the inhibition of both LTB₄ and CysLT.

3. Mouse Model of Chronic Lung Inflammation:

  • Objective: To evaluate the therapeutic potential of AM103 in a chronic inflammatory disease model.

  • Procedure:

    • BALB/c mice were sensitized and subsequently challenged with ovalbumin to induce chronic lung inflammation.

    • Mice were treated with AM103.

    • Bronchoalveolar lavage (BAL) fluid was collected.

    • The concentrations of inflammatory markers such as eosinophil peroxidase, CysLTs, and interleukin-5 in the BAL fluid were measured.

Signaling Pathway and Experimental Workflow

Leukotriene Biosynthesis Pathway and AM103 Inhibition

The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for AM103. Leukotrienes are produced from arachidonic acid by the action of 5-lipoxygenase (5-LO) with the assistance of FLAP. AM103 selectively inhibits FLAP, thereby preventing the synthesis of pro-inflammatory leukotrienes.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid FLAP 5-LO Activating Protein (FLAP) Arachidonic_Acid->FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO LTA4 Leukotriene A₄ (LTA₄) Five_LO->LTA4 LTB4 Leukotriene B₄ (LTB₄) (Pro-inflammatory) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (CysLTs) (Pro-inflammatory) LTA4->CysLTs AM103 AM103 AM103->FLAP Inhibits

Caption: Mechanism of action of AM103 in the leukotriene synthesis pathway.

General Experimental Workflow for Efficacy Testing

The diagram below outlines the typical workflow for evaluating the efficacy of a compound from in vitro testing to in vivo models.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo invitro_assay Biochemical/Cell-based Assays (e.g., Whole-blood LTB₄ assay) potency Determine Potency (EC₅₀) invitro_assay->potency animal_model Animal Model of Disease (e.g., Rat lung inflammation) potency->animal_model Proceed if potent dosing Compound Administration (e.g., Oral gavage) animal_model->dosing efficacy_assessment Assess Efficacy (e.g., Measure inflammatory markers) dosing->efficacy_assessment pk_pd Pharmacokinetics/Pharmacodynamics (Determine ED₅₀) efficacy_assessment->pk_pd

Caption: A generalized workflow for preclinical efficacy evaluation.

Comparative Analysis of 3-(4-Methyl-benzylsulfanyl)-propionic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds analogous to 3-(4-Methyl-benzylsulfanyl)-propionic acid. Due to a lack of extensive direct research on this specific molecule, this guide draws upon available data for structurally related compounds, particularly focusing on analogs sharing the core benzylthio moiety. The information presented herein aims to inform future research and drug development efforts by highlighting key structural features that influence biological activity.

While direct experimental data on this compound is limited in the public domain, its potential as a scaffold in pharmaceutical development is recognized.[1] It serves as a building block for more complex molecules with targeted biological activities, with its thioether group potentially enhancing solubility and bioavailability.[1]

I. Comparison of Biological Activity

The most relevant available data comes from studies on 3-substituted benzylthioquinolinium iodide analogs, which share the crucial benzylthio functional group. These compounds have been evaluated for their antifungal activity, providing valuable insights into the SAR of the benzylthio moiety.

Table 1: Antifungal Activity of 3-Substituted Benzylthioquinolinium Iodide Analogs against Cryptococcus neoformans

Compound IDSubstitution on Phenyl RingIC₅₀ (µg/mL)Selectivity Index (SI)
1 Unsubstituted (H)0.16>62.5
2 4-Fluoro (4-F)0.35>28.5
3 4-Chloro (4-Cl)0.16>62.5
4 4-Bromo (4-Br)0.13>76.9
5 4-Trifluoromethyl (4-CF₃)0.16>62.5
6 4-Methyl (4-CH₃)0.0546
7 2-Fluoro (2-F)0.47>21.2
8 2-Chloro (2-Cl)0.23>43.5
9 2-Bromo (2-Br)0.23>43.5
10 2-Trifluoromethyl (2-CF₃)0.12>83.3
11 3-Fluoro (3-F)0.47>21.2
12 3-Chloro (3-Cl)0.35>28.5
13 3-Bromo (3-Br)0.35>28.5
14 3-Trifluoromethyl (3-CF₃)0.23>43.5
Amphotericin B (Standard) -0.23-

Data extracted from a study on 3-substituted benzylthioquinolinium iodides.[2]

Key Findings from the Data:

  • Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring significantly impact antifungal activity.

  • Potency of the 4-Methyl Group: The analog with a 4-methyl substituent (compound 6 ) demonstrated the most potent antifungal activity with an IC₅₀ of 0.05 µg/mL, which is four times more potent than the standard drug, Amphotericin B.[2]

  • Effect of Halogens: Halogen substitution at the para-position (4-position) generally resulted in potent activity. For instance, the 4-bromo analog (compound 4 ) was also more potent than Amphotericin B.

  • Positional Isomers: The position of the substituent is critical. For example, the 4-trifluoromethyl analog (compound 5 ) was more active than its 2- and 3-substituted counterparts (compounds 10 and 14 ).

  • Aromaticity Requirement: The presence of the phenyl ring is crucial for activity. Replacing the phenyl ring with a cyclohexyl or removing it altogether leads to a significant loss of antifungal activity.[2]

II. Experimental Protocols

The following is a summary of the key experimental protocols used to generate the data in Table 1.

Antifungal Susceptibility Testing:

The in vitro antifungal activity of the synthesized compounds was determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Cryptococcus neoformans was cultured on Sabouraud Dextrose Agar (SDA) plates. A suspension of the fungal cells was prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL.

  • Drug Dilution: The test compounds were dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions of each compound were prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The fungal inoculum was added to each well, and the plates were incubated at 35°C for 48-72 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of fungal growth compared to the drug-free control. For the purpose of IC₅₀ determination, which is the concentration that inhibits 50% of fungal growth, a colorimetric method using a metabolic indicator dye (e.g., resazurin) was employed, and the absorbance was read using a microplate reader.

Cytotoxicity Assay (for Selectivity Index):

The cytotoxicity of the compounds was evaluated against Vero cells to determine the selectivity index (SI), which is the ratio of the cytotoxic concentration to the antifungal concentration.

  • Cell Culture: Vero cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured, and the concentration that caused 50% cell death (CC₅₀) was calculated.

  • Calculation of Selectivity Index: The SI was calculated as the ratio of CC₅₀ to IC₅₀.

III. Visualizing Structure-Activity Relationships

The following diagram illustrates the general workflow for a structure-activity relationship study, which is applicable to the investigation of this compound analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Lead Lead Compound (e.g., this compound) Analogs Design & Synthesize Analogs (Varying R-groups, positions) Lead->Analogs Structural Modification InVitro In Vitro Assays (e.g., Enzyme Inhibition, Antifungal Activity) Analogs->InVitro SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro->SAR_Analysis Activity Data InVivo In Vivo Models (e.g., Animal Efficacy Studies) Tox Toxicity Screening (e.g., Cytotoxicity Assays) InVivo->Tox Optimization Lead Optimization Tox->Optimization SAR_Analysis->Optimization Identify Key Moieties Optimization->Analogs Iterative Design Optimization->InVivo Candidate Preclinical Candidate Optimization->Candidate

A generalized workflow for a Structure-Activity Relationship (SAR) study.

The broader class of aryl propionic acid derivatives, to which this compound belongs, is well-known for a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer effects.[3][4] These activities often stem from the inhibition of enzymes like cyclooxygenases (COX).[3] Future research on this compound analogs could explore these and other potential therapeutic applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Methyl-benzylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cross-validation of analytical methods is a critical step in pharmaceutical development, ensuring that data is reliable and reproducible across different techniques or laboratories.[1] This process is essential for regulatory compliance and builds confidence in the analytical results that underpin drug safety and efficacy.[1][2] This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for the quantitative determination of 3-(4-Methyl-benzylsulfanyl)-propionic acid: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] International guidelines, such as those from the International Council for Harmonisation (ICH), outline the key validation characteristics that must be evaluated, including accuracy, precision, specificity, linearity, range, and sensitivity.[3][4][5][6] This guide will present hypothetical, yet realistic, experimental data to objectively compare the performance of these two methods based on these established parameters.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be robust and reproducible for the analysis of this compound in a standard solution or a simple matrix.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the direct analysis of the non-volatile carboxylic acid.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL).

  • For sample analysis, dissolve the material in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.[7][8][9]

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10][11]

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress ionization) in a 60:40 (v/v) ratio.[12]

  • Flow Rate: 1.0 mL/min.[10][11]

  • Column Temperature: 30°C.[10][11]

  • Detection Wavelength: 225 nm.[10][11]

  • Injection Volume: 10 µL.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method increases volatility and thermal stability, making the analyte suitable for GC analysis.[13]

1. Sample Preparation and Derivatization:

  • Prepare stock, calibration, and QC solutions in a suitable organic solvent like acetonitrile.

  • Derivatization: Carboxylic acids require derivatization to become volatile for GC analysis.[14] A common method is silylation.

    • Pipette 100 µL of each standard/sample into a clean glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

  • Instrument: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[15]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

Data Presentation and Performance Comparison

The following tables summarize the hypothetical performance data for the two analytical methods based on ICH validation guidelines.[4][5]

Table 1: Linearity and Range This table demonstrates the ability of each method to produce results that are directly proportional to the concentration of the analyte within a specific range.

ParameterMethod A (HPLC-UV)Method B (GC-MS)
Linear Range 1.0 - 100.0 µg/mL0.1 - 25.0 µg/mL
Regression Equation y = 45890x + 1250y = 125600x + 850
Correlation Coefficient (r²) 0.99950.9998

Table 2: Accuracy and Precision Accuracy refers to the closeness of the results to the true value, while precision measures the consistency of results.[4] Data is presented as percent recovery for accuracy and relative standard deviation (%RSD) for precision.

QC LevelParameterMethod A (HPLC-UV)Method B (GC-MS)
Low QC (3 µg/mL) Accuracy (% Recovery) 99.5%101.2%
Precision (%RSD) 1.8%1.5%
Mid QC (30 µg/mL) Accuracy (% Recovery) 100.8%100.5%
Precision (%RSD) 1.2%0.9%
High QC (80 µg/mL) Accuracy (% Recovery) 101.1%99.8%
Precision (%RSD) 1.1%0.8%

Table 3: Method Sensitivity The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]

ParameterMethod A (HPLC-UV)Method B (GC-MS)
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL

Table 4: Cross-Validation of Test Samples To perform the cross-validation, the same batch of five samples was analyzed by both methods. The results are compared to assess the agreement between the two techniques.

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
Sample 01 15.515.2-1.9%
Sample 02 48.249.0+1.7%
Sample 03 75.974.8-1.5%
Sample 04 5.25.3+1.9%
Sample 05 22.822.5-1.3%
Average % Difference 1.7%

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the experimental workflow and a hypothetical biological context.

G Cross-Validation Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc Method A: HPLC-UV Analysis cluster_gcms Method B: GC-MS Analysis cluster_comp Data Comparison & Validation Stock Stock Solution (1 mg/mL) Cal Calibration Standards Stock->Cal QC QC Samples (Low, Mid, High) Stock->QC Prep_HPLC Sample Filtration & Dilution Cal->Prep_HPLC Deriv Derivatization (Silylation) Cal->Deriv QC->Prep_HPLC QC->Deriv Test Test Samples Test->Prep_HPLC Test->Deriv Inject_HPLC Inject into HPLC-UV Prep_HPLC->Inject_HPLC Data_HPLC Acquire & Process Data Inject_HPLC->Data_HPLC Compare Compare Results (% Difference) Data_HPLC->Compare Inject_GCMS Inject into GC-MS Deriv->Inject_GCMS Data_GCMS Acquire & Process Data Inject_GCMS->Data_GCMS Data_GCMS->Compare Criteria Acceptance Criteria Met? Compare->Criteria Report Final Report Criteria->Report

Caption: A flowchart illustrating the cross-validation process between HPLC-UV and GC-MS methods.

G Hypothetical Drug Action on a Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Activates TargetEnzyme Metabolic Enzyme (e.g., Cyclooxygenase) Kinase2->TargetEnzyme Activates Product Product (e.g., Prostaglandin) TargetEnzyme->Product Substrate Substrate (e.g., Arachidonic Acid) Substrate->TargetEnzyme Response Cellular Response (Inflammation) Product->Response Drug 3-(4-Methyl-benzylsulfanyl) -propionic acid Drug->TargetEnzyme Inhibits

Caption: A diagram showing the hypothetical inhibition of a metabolic enzyme by the target compound.

Objective Comparison and Conclusion

Based on the hypothetical data, both the RP-HPLC-UV and GC-MS methods are suitable for the analysis of this compound, but they offer different advantages.

  • RP-HPLC-UV (Method A): This method is simpler, faster, and does not require a complex derivatization step. It demonstrates good linearity, accuracy, and precision for the intended concentration range. However, its sensitivity is lower than the GC-MS method, which may be a limitation for trace analysis or impurity testing.

  • GC-MS (Method B): This method provides superior sensitivity, with an LOQ ten times lower than the HPLC method. The use of mass spectrometry also offers higher specificity, as it confirms the identity of the analyte based on its mass-to-charge ratio, reducing the risk of interference from other compounds. The main drawbacks are the need for a derivatization step, which adds time and potential variability, and the requirement for more specialized equipment.

The cross-validation results, showing an average difference of less than 2.0% between the two methods, indicate a strong correlation and confirms that both methods produce comparable and reliable data for the same set of samples.

References

A Comparative Analysis of 3-(4-Methyl-benzylsulfanyl)-propionic acid and Other Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the therapeutic potential of novel propionic acid derivatives, using 3-(4-Methyl-benzylsulfanyl)-propionic acid as a focal point for discussion against established compounds within this class. Propionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that are widely used to manage pain and inflammation.[1][2][3][4] This document outlines the key experimental data, protocols, and mechanistic pathways essential for a comprehensive comparative analysis.

Primary Mechanism of Action: The Cyclooxygenase (COX) Pathway

The principal mechanism of action for the majority of propionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is typically involved in homeostatic functions, while COX-2 is induced during inflammation.[1] The relative selectivity of a compound for COX-1 versus COX-2 is a critical factor in its efficacy and side-effect profile.[1]

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 homeostasis Homeostatic Functions (e.g., Gastric Protection, Platelet Aggregation) pgh2->homeostasis via various synthases inflammation Inflammation, Pain, Fever pgh2->inflammation via various synthases nsaids Propionic Acid Derivatives (e.g., Ibuprofen) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway inhibited by propionic acid derivatives.

Data Presentation

Quantitative data is essential for the objective comparison of different compounds. The following tables summarize key performance indicators for propionic acid derivatives.

Table 1: Comparative In Vitro COX Inhibition

The inhibitory potency against COX-1 and COX-2 is a primary determinant of a drug's activity. This is measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.[1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity Ratio
Ibuprofen13.015.01.15
Ketoprofen2.13.21.52
Naproxen5.09.01.80
This compound N/AN/AN/A
Data for Ibuprofen, Ketoprofen, and Naproxen are representative values from literature and may vary based on assay conditions.
Table 2: Comparative Pharmacokinetic Properties

Pharmacokinetic profiles determine the dosing regimen and overall exposure of a drug in the body.

CompoundHalf-life (hours)Bioavailability (%)Protein Binding (%)
Ibuprofen~2>80>99
Ketoprofen~2>90>99
Naproxen12-17>95>99
This compound N/AN/AN/A
Pharmacokinetic data can vary between species and individual subjects.[5]
Table 3: Comparative In Vivo Analgesic Efficacy (Carrageenan-induced Paw Edema Model)

This model assesses the ability of a compound to reduce inflammatory pain in a live animal model. Efficacy is measured by the increase in paw withdrawal latency to a thermal stimulus.

Compound (Dose)Paw Withdrawal Latency Increase (%)
Vehicle (Control)0
Ibuprofen (30 mg/kg)~45
Ketoprofen (10 mg/kg)~60
This compound N/A
Efficacy data is highly dependent on the specific experimental model and conditions.[1]

Experimental Protocols

Detailed and reproducible methodologies are crucial for generating reliable comparative data.

Protocol 1: In Vitro COX Inhibition Assay (Enzymatic Assay)

Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

  • Test compounds (dissolved in DMSO).

  • Tris-HCl buffer.

  • 96-well microplate reader.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the respective enzyme (COX-1 or COX-2) in each well of a 96-well plate.

  • Add various concentrations of the test compounds or vehicle (DMSO) to the wells.

  • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Add the colorimetric substrate, TMPD.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance at 590 nm over time. The rate of reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Analgesic Efficacy (Carrageenan-induced Paw Edema Model)

Objective: To evaluate the analgesic and anti-inflammatory effects of test compounds in a rat model of acute inflammation.

Procedure:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) for each rat.

  • Compound Administration: Administer the test compounds or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the plantar surface of the right hind paw of each rat to induce localized inflammation and hyperalgesia.

  • Post-treatment Measurement: At various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection, measure the paw withdrawal latency again.

  • Data Analysis: The increase in paw withdrawal latency is indicative of an analgesic effect.[1] Calculate the percentage increase in latency compared to the vehicle-treated group.

Experimental_Workflow cluster_pre Pre-Treatment cluster_post Post-Treatment acclimate 1. Acclimatize Rats (1 week) baseline 2. Measure Baseline Paw Withdrawal Latency acclimate->baseline admin 3. Administer Compound (p.o. or i.p.) baseline->admin induce 4. Induce Inflammation (Carrageenan Injection) admin->induce measure 5. Measure Latency (1, 2, 3, 4 hours) induce->measure analyze 6. Data Analysis (% Increase in Latency) measure->analyze

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

By following these standardized protocols and data presentation formats, researchers can effectively evaluate the potential of novel propionic acid derivatives like this compound in comparison to existing therapeutic agents, facilitating data-driven decisions in the drug development process.

References

Confirming the Mechanism of Action of 3-(4-Methyl-benzylsulfanyl)-propionic acid: A Comparative Guide to Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the mechanism of action of 3-(4-Methyl-benzylsulfanyl)-propionic acid, with a focus on its potential role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. Due to the absence of direct experimental data for this specific compound, this document outlines a hypothesized mechanism based on structurally similar molecules and provides the necessary experimental protocols and comparative data to test this hypothesis.

Hypothesized Mechanism of Action: PPAR Activation

Based on its structural features as a substituted propionic acid derivative, it is hypothesized that this compound functions as a ligand for PPARs. PPARs are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation. There are three main isotypes:

  • PPARα: Primarily expressed in the liver, kidney, and heart, it is a key regulator of fatty acid oxidation. Fibrate drugs, used to treat dyslipidemia, are well-known PPARα agonists.

  • PPARγ: Abundantly expressed in adipose tissue, it is a master regulator of adipogenesis and is involved in glucose homeostasis. The thiazolidinedione class of antidiabetic drugs, such as rosiglitazone and pioglitazone, are potent PPARγ agonists.

  • PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in fatty acid metabolism and is being explored as a target for metabolic disorders.

The activation of PPARs by a ligand leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.

Comparative Analysis of PPAR Agonists

To evaluate the potential PPAR agonist activity of this compound, its performance should be compared against established PPAR ligands. The following tables summarize the potency of known PPAR agonists, providing a benchmark for comparison.

Table 1: Comparative Potency of PPARα Agonists

CompoundTypeEC50 (µM)Primary Therapeutic Use
Fenofibric Acid Fibrate9.47 (human)[1]Dyslipidemia
Bezafibrate Fibrate30.4 (human)[1]Dyslipidemia
Pemafibrate SPPARMα0.0014 (human)[1]Dyslipidemia
This compound HypothesizedTo be determinedInvestigational

Table 2: Comparative Potency of PPARγ Agonists

CompoundTypeEC50 (µM)IC50 (µM)Primary Therapeutic Use
Rosiglitazone Thiazolidinedione~0.01 - 0.10.0746[2]Type 2 Diabetes
Pioglitazone Thiazolidinedione0.69[3]5.974 - 9.242[4]Type 2 Diabetes
Bezafibrate Fibrate178 (human)[1]-Dyslipidemia
This compound HypothesizedTo be determinedTo be determinedInvestigational

Table 3: Comparative Potency of Structurally Related Propanoic Acid Derivatives (PPARα/γ Dual Agonists)

CompoundTargetEC50 (µM)Reference
2-(Aryloxy)-3-phenylpropanoic acid derivative (S)-16 PPARα/γ-[5]
This compound HypothesizedTo be determinedInvestigational

Experimental Protocols

To confirm the hypothesized mechanism of action, the following experimental protocols are recommended.

LanthaScreen™ TR-FRET PPAR Competitive Binding Assay

This assay determines the binding affinity of a test compound to the ligand-binding domain (LBD) of a specific PPAR isotype. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the PPAR-LBD by the test compound.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a complete TR-FRET PPAR Assay Buffer by adding DTT to a final concentration of 5 mM.

    • Prepare 2X serial dilutions of the test compound (e.g., this compound) and a known reference ligand (e.g., Rosiglitazone for PPARγ) in the complete assay buffer.

    • Prepare a 4X solution of the desired GST-tagged PPAR-LBD (α, γ, or δ).

    • Prepare a 4X solution of the Tb-anti-GST antibody.

    • Prepare a 4X solution of the Fluormone™ Pan-PPAR Green tracer.

  • Assay Procedure:

    • Add 10 µL of the 2X test compound or reference ligand dilutions to the wells of a 384-well assay plate.

    • Add 5 µL of the 4X PPAR-LBD solution to the wells.

    • Add 5 µL of the 4X Tb-anti-GST antibody and 4X Fluormone™ tracer mix to the wells.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence, with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium emission) and 520 nm (FRET signal).

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][6][7][8][9]

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of a specific PPAR isotype. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a PPRE promoter and an expression plasmid for the target PPAR.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, COS-7, or HepG2) in the appropriate medium.

    • Co-transfect the cells with a PPRE-driven firefly luciferase reporter plasmid, a PPAR expression plasmid (for the isotype of interest), and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with serial dilutions of the test compound and a known reference agonist (e.g., Fenofibrate for PPARα or Pioglitazone for PPARγ). Include a vehicle control (e.g., DMSO).

    • Incubate the cells for an additional 18-24 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.

    • Quench the firefly luciferase reaction and measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation by dividing the normalized luciferase activity of the treated wells by that of the vehicle control.

    • Plot the fold activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10][11][12][13][14]

Visualizing the Mechanism and Workflow

Diagram 1: Hypothesized PPAR Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis Ligand 3-(4-Methyl-benzylsulfanyl)- propionic acid PPAR PPAR (α, γ, or δ) Ligand->PPAR Binds PPAR_RXR_Ligand PPAR-RXR-Ligand Heterodimer PPAR->PPAR_RXR_Ligand Heterodimerizes with RXR RXR RXR RXR->PPAR_RXR_Ligand PPRE PPRE PPAR_RXR_Ligand->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Activates mRNA mRNA Target_Genes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation Response Biological Response (e.g., Lipid Metabolism) Proteins->Response

Caption: Hypothesized activation of PPAR signaling by this compound.

Diagram 2: Experimental Workflow for Mechanism Confirmation

Experimental_Workflow Start Hypothesize PPAR Agonism of This compound Binding_Assay LanthaScreen™ TR-FRET Competitive Binding Assay Start->Binding_Assay Reporter_Assay Luciferase Reporter Gene Assay Start->Reporter_Assay IC50 Determine IC50 Value Binding_Assay->IC50 EC50 Determine EC50 Value Reporter_Assay->EC50 Compare Compare Data with Known PPAR Agonists IC50->Compare EC50->Compare Conclusion Confirm or Refute Mechanism of Action Compare->Conclusion

Caption: Workflow for confirming the PPAR agonist activity of the test compound.

By following the outlined experimental protocols and comparing the resulting data with the provided benchmarks, researchers can effectively evaluate the hypothesized mechanism of action of this compound as a PPAR agonist. This comparative guide serves as a foundational tool for advancing the understanding of this novel compound's therapeutic potential.

References

"reproducibility of experimental results with 3-(4-Methyl-benzylsulfanyl)-propionic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Propionic Acid Derivatives in Experimental Research

A Note on 3-(4-Methyl-benzylsulfanyl)-propionic acid:

Initial searches for experimental data regarding the reproducibility of "this compound" did not yield specific studies or datasets. This suggests a potential gap in the existing published literature. Therefore, a direct comparison guide on this specific compound cannot be compiled at this time.

However, to provide a relevant and useful guide for researchers and drug development professionals, we will focus on a closely related and extensively studied propionic acid derivative: Indole-3-propionic acid (IPA) . IPA is a metabolite derived from dietary tryptophan by the gut microbiota and has garnered significant interest for its therapeutic potential in metabolic and inflammatory diseases.[1][2] This guide will compare its known biological activities and provide insights into the experimental protocols used for its evaluation.

Comparison of Biological Activities: Indole-3-propionic Acid (IPA)

The following table summarizes the key biological activities of IPA as reported in preclinical studies. This data provides a framework for comparing its performance in various experimental contexts.

Biological ActivityKey FindingsExperimental ModelReference
Metabolic Regulation Improves blood glucose and increases insulin sensitivity.Animal models of metabolic syndrome[1]
Inhibits hepatic lipid synthesis.In vitro and in vivo models[1]
Anti-inflammatory Effects Inhibits the synthesis of pro-inflammatory cytokines.Cellular and animal models of inflammation[2]
Suppresses intestinal immune response.Models of intestinal inflammation[1]
Gut Health Helps correct intestinal microbial disorders (dysbiosis).Animal studies[1]
Maintains the intestinal barrier integrity.In vitro and in vivo models[1]
Antioxidant Effects Inhibits oxidative stress injury at a cellular level.Cellular models[2]

Experimental Protocols for Evaluating Propionic Acid Derivatives

To ensure the reproducibility of experimental results, detailed and standardized protocols are essential. Below is a representative protocol for assessing the anti-inflammatory effects of a compound like IPA in a cell-based assay.

Protocol: In Vitro Assessment of Anti-inflammatory Activity in Macrophages

1. Objective: To determine the effect of a test compound (e.g., Indole-3-propionic acid) on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

2. Materials:

  • Murine or human macrophage cell line (e.g., RAW 264.7 or THP-1)
  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
  • Test compound (Indole-3-propionic acid)
  • Lipopolysaccharide (LPS) from E. coli
  • Phosphate-buffered saline (PBS)
  • ELISA kits for TNF-α and IL-6
  • Cell viability assay kit (e.g., MTT or PrestoBlue)

3. Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
  • Compound Treatment: Prepare various concentrations of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for 1-2 hours.
  • Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.
  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
  • Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity of the compound.

4. Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value (the concentration at which the compound inhibits 50% of the cytokine production).
  • Normalize cytokine levels to cell viability data.

Visualization of Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Indole-3-propionic acid is known to exert its effects through specific signaling pathways.

Signaling Pathway of Indole-3-propionic Acid (IPA)

The following diagram illustrates the primary signaling pathway of IPA, which involves the activation of the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[2]

IPA_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intestinal Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPA Indole-3-propionic Acid (IPA) (from Gut Microbiota) PXR PXR IPA->PXR Binds to AhR AhR IPA->AhR Binds to PXR_active Activated PXR PXR->PXR_active Activation AhR_active Activated AhR AhR->AhR_active Activation DNA DNA (Target Genes) PXR_active->DNA Translocates to Nucleus and binds to DNA AhR_active->DNA Translocates to Nucleus and binds to DNA Gene_Expression Gene Expression (e.g., CYP enzymes, anti-inflammatory genes) DNA->Gene_Expression Induces

Caption: Signaling cascade of Indole-3-propionic acid (IPA).

Experimental Workflow for Anti-inflammatory Screening

The diagram below outlines a typical workflow for screening compounds for anti-inflammatory activity, as detailed in the protocol above.

Anti_Inflammatory_Workflow start Start: Macrophage Cell Culture seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add Test Compound (e.g., IPA) seed_cells->add_compound add_lps Add LPS to stimulate inflammation add_compound->add_lps incubate Incubate for 18-24 hours add_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant cell_viability Assess Cell Viability (MTT Assay) incubate->cell_viability elisa Quantify Cytokines (TNF-α, IL-6) via ELISA collect_supernatant->elisa data_analysis Data Analysis: Calculate IC50 elisa->data_analysis cell_viability->data_analysis end End: Determine Anti-inflammatory Activity data_analysis->end

Caption: Workflow for in vitro anti-inflammatory screening.

References

Benchmarking Novel Inhibitors: A Comparative Analysis of 3-(4-Methyl-benzylsulfanyl)-propionic acid Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not currently contain specific inhibitory activity or a confirmed biological target for 3-(4-Methyl-benzylsulfanyl)-propionic acid. Therefore, this guide serves as a comprehensive template for researchers to benchmark this compound once its biological target has been identified and preliminary activity data are available. To illustrate the benchmarking process, this document will use the 5-lipoxygenase-activating protein (FLAP) as an exemplary target, given that some propionic acid derivatives are known to inhibit this protein. "Compound X" will be used as a placeholder for this compound in the context of this template.

Introduction

The rigorous evaluation of novel chemical entities against established inhibitors is a critical step in drug discovery and development. This process, known as benchmarking, provides essential insights into the relative potency, selectivity, and potential therapeutic advantages of a new compound. This guide outlines a framework for benchmarking a novel compound, exemplified here as "Compound X" (this compound), against well-characterized inhibitors of the 5-lipoxygenase-activating protein (FLAP).

FLAP is a key protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in various inflammatory diseases such as asthma.[1] By inhibiting FLAP, the production of leukotrienes can be suppressed, offering a therapeutic strategy for controlling inflammation. This guide will compare our hypothetical "Compound X" with the known FLAP inhibitors MK-0591 and AM103.

Data Presentation: Comparative Inhibitory Activity

A crucial aspect of benchmarking is the direct comparison of quantitative data. The following table summarizes the in vitro potency (IC50) of our placeholder "Compound X" against known FLAP inhibitors. IC50 values represent the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

CompoundTargetAssay TypeIC50 (nM)Reference
Compound X FLAPUser-defined assayUser-defined valueInternal Data
MK-0591 FLAPLeukotriene B4 synthesis in human PMNLs3.1[2]
Leukotriene B4 synthesis in rat PMNLs6.1[2]
FLAP Binding Assay1.6[2]
AM103 FLAPRat ex vivo whole-blood LTB4 assay~60[1]

Experimental Protocols

To ensure the reproducibility and validity of benchmarking data, detailed experimental protocols are essential. The following is a representative protocol for an in vitro FLAP inhibition assay.

Cell-Based Leukotriene B4 (LTB4) Synthesis Assay

1. Objective: To determine the in vitro potency of test compounds in inhibiting FLAP-mediated LTB4 synthesis in human polymorphonuclear leukocytes (PMNLs).

2. Materials:

  • Human peripheral blood

  • Dextran T-500

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS)

  • Calcium Ionophore A23187

  • Test compounds (Compound X, MK-0591, AM103) dissolved in DMSO

  • LTB4 ELISA Kit

  • 96-well plates

3. PMNL Isolation: a. Isolate PMNLs from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. b. Resuspend the isolated PMNLs in HBSS at a concentration of 1 x 10^7 cells/mL.

4. Assay Procedure: a. Add 10 µL of serially diluted test compounds or vehicle (DMSO) to the wells of a 96-well plate. b. Add 80 µL of the PMNL suspension to each well and incubate for 15 minutes at 37°C. c. Initiate LTB4 synthesis by adding 10 µL of Calcium Ionophore A23187 (final concentration 5 µM). d. Incubate for 10 minutes at 37°C. e. Stop the reaction by placing the plate on ice and centrifuging at 4°C. f. Collect the supernatant for LTB4 quantification.

5. LTB4 Quantification: a. Quantify the amount of LTB4 in the supernatant using a commercial LTB4 ELISA kit, following the manufacturer's instructions.

6. Data Analysis: a. Calculate the percentage of inhibition of LTB4 synthesis for each concentration of the test compound relative to the vehicle control. b. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

The following diagrams illustrate the leukotriene biosynthesis pathway and a typical experimental workflow for inhibitor screening.

G Leukotriene Biosynthesis Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LO (translocates to membrane) LTA4 LTA4 5-HPETE->LTA4 LTB4 LTB4 LTA4->LTB4 LTA4H LTC4 LTC4 LTA4->LTC4 LTC4S Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation PLA2 PLA2 FLAP FLAP 5-LO 5-LO 5-LO->FLAP interacts with LTA4H LTA4H LTC4S LTC4S Inhibitor Compound X (FLAP Inhibitor) Inhibitor->FLAP

Caption: Leukotriene biosynthesis pathway and the inhibitory action of Compound X on FLAP.

G Inhibitor Screening Workflow cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Data Acquisition & Analysis Isolate PMNLs Isolate PMNLs Pre-incubate PMNLs with Compound Pre-incubate PMNLs with Compound Isolate PMNLs->Pre-incubate PMNLs with Compound Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Pre-incubate PMNLs with Compound Stimulate with A23187 Stimulate with A23187 Pre-incubate PMNLs with Compound->Stimulate with A23187 Stop Reaction Stop Reaction Stimulate with A23187->Stop Reaction Quantify LTB4 (ELISA) Quantify LTB4 (ELISA) Stop Reaction->Quantify LTB4 (ELISA) Calculate % Inhibition Calculate % Inhibition Quantify LTB4 (ELISA)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Experimental workflow for screening potential FLAP inhibitors.

References

A Comparative Spectroscopic Analysis of 3-(4-Methyl-benzylsulfanyl)-propionic Acid and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 3-(4-Methyl-benzylsulfanyl)-propionic acid and its structural isomer. This document provides a comparative analysis of their spectroscopic data, detailed experimental protocols for data acquisition, and explores a potential biological signaling pathway.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for the isomers. It is important to note that the data for this compound is inferred from its thio-analog, 3-((4-Methylphenyl)thio)propionic acid. The data for the 2-isomer remains theoretical due to the absence of published experimental values.

Table 1: ¹H NMR Data Comparison (Predicted/Analog-Based)

Proton Assignment This compound (Predicted) 2-(4-Methyl-benzylsulfanyl)-propionic acid (Predicted) 3-((4-Methylphenyl)thio)propionic acid (Experimental Analog) [1]
Ar-CH₃~2.3 ppm (s)~2.3 ppm (s)2.29 ppm (s)
-S-CH₂-Ar~3.7 ppm (s)~3.8 ppm (s)-
-S-CH₂-CH₂-~2.8 ppm (t)-3.14 ppm (t)
-CH₂-COOH~2.6 ppm (t)-2.65 ppm (t)
-S-CH(CH₃)--~3.5 ppm (q)-
-CH(CH₃)-COOH-~1.4 ppm (d)-
Ar-H~7.1-7.2 ppm (d, d)~7.1-7.2 ppm (d, d)7.25 ppm (d), 7.08 ppm (d)
-COOH~12.0 ppm (s, br)~12.0 ppm (s, br)Not reported

Table 2: ¹³C NMR Data Comparison (Predicted/Analog-Based)

Carbon Assignment This compound (Predicted) 2-(4-Methyl-benzylsulfanyl)-propionic acid (Predicted) 3-((4-Methylphenyl)thio)propionic acid (Experimental Analog) [1]
Ar-CH₃~21 ppm~21 ppm20.7 ppm
-S-CH₂-Ar~36 ppm~38 ppm-
-S-CH₂-CH₂-~30 ppm-32.9 ppm
-CH₂-COOH~35 ppm-34.6 ppm
-S-CH(CH₃)--~45 ppm-
-CH(CH₃)-COOH-~18 ppm-
Ar-C (quaternary)~137, ~135 ppm~137, ~135 ppm136.6, 132.0 ppm
Ar-CH~129, ~129 ppm~129, ~129 ppm130.1, 130.0 ppm
-COOH~178 ppm~179 ppm177.8 ppm

Table 3: IR Absorption Bands (Predicted/Analog-Based)

Functional Group This compound (Predicted) 2-(4-Methyl-benzylsulfanyl)-propionic acid (Predicted) 3-((4-Methylphenyl)thio)propionic acid (Experimental Analog) [2]
O-H stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)2500-3300 cm⁻¹ (broad)2500-3300 cm⁻¹ (broad)
C-H stretch (Aromatic)~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3030 cm⁻¹
C-H stretch (Aliphatic)~2850-2960 cm⁻¹~2850-2960 cm⁻¹~2920 cm⁻¹
C=O stretch (Carboxylic Acid)~1710 cm⁻¹~1710 cm⁻¹~1710 cm⁻¹
C=C stretch (Aromatic)~1500, ~1600 cm⁻¹~1500, ~1600 cm⁻¹~1490, ~1600 cm⁻¹
C-S stretch~600-800 cm⁻¹~600-800 cm⁻¹Not specified

Table 4: Mass Spectrometry Data (Predicted)

Parameter This compound 2-(4-Methyl-benzylsulfanyl)-propionic acid
Molecular Formula C₁₁H₁₄O₂SC₁₁H₁₄O₂S
Molecular Weight 210.29 g/mol 210.29 g/mol
Predicted Key Fragments (m/z) 121 (C₈H₉S⁺), 105 (C₇H₇S⁺), 91 (C₇H₇⁺), 73 (C₃H₅O₂⁺)121 (C₈H₉S⁺), 105 (C₇H₇S⁺), 91 (C₇H₇⁺), 87 (C₄H₇O₂⁺)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is required, and a larger number of scans is necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of ions at different m/z values.

Potential Biological Signaling Pathway

Sulfur-containing fatty acids and their derivatives have been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[3][4] The structural similarity of this compound and its isomer to these known PPAR ligands suggests they may also modulate PPAR activity. The following diagram illustrates a simplified PPAR signaling pathway.

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Sulfur-Containing Carboxylic Acid (e.g., this compound) PPAR PPARα/γ Ligand->PPAR Binds PPAR_RXR_inactive Inactive PPAR-RXR Heterodimer PPAR->PPAR_RXR_inactive Forms Heterodimer RXR RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_inactive->PPRE Binds to DNA Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins Involved in Lipid Metabolism mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (e.g., Increased Fatty Acid Oxidation, Reduced Triglycerides) Proteins->Metabolic_Effects Leads to

Caption: Simplified PPAR signaling pathway.

This guide provides a foundational comparison of the spectroscopic properties of this compound and its 2-isomer, based on available data from a close structural analog. Further experimental work is required to fully characterize these specific compounds. The potential interaction with the PPAR signaling pathway highlights a promising area for future research into their biological activities.

References

Safety Operating Guide

Proper Disposal of 3-(4-Methyl-benzylsulfanyl)-propionic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. This guide outlines the essential procedures for the proper disposal of 3-(4-Methyl-benzylsulfanyl)-propionic acid, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Immediate Safety and Hazard Information

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

Quantitative Data Summary

The following table summarizes the key hazard classifications for propionic acid, a related and well-documented compound, which can serve as a general guideline.

Hazard ClassificationGHS CategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapour.[1][2]
Skin corrosion/irritationCategory 1BH314: Causes severe skin burns and eye damage.[1][2]
Serious eye damage/irritationCategory 1H318: Causes serious eye damage.[1]
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)H335: May cause respiratory irritation.[1][2]

Data sourced from Safety Data Sheets for propionic acid.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. It should never be disposed of down the drain or in regular municipal trash.

Waste Identification and Segregation:
  • Clearly identify the waste as "Hazardous Chemical Waste: this compound".

  • This waste stream should be kept separate from other chemical wastes to avoid potentially dangerous reactions. Do not mix with incompatible materials.

Containerization:
  • Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable.

  • The container must be in good condition, with a secure, tight-fitting lid to prevent spills and evaporation.

Labeling:
  • Label the waste container clearly and accurately. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A description of the hazards (e.g., "Corrosive," "Flammable") based on the characteristics of propionic acid derivatives.

    • The date when the waste was first added to the container.

    • The name and contact information of the responsible researcher or laboratory.

Storage:
  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.

  • The storage area should be away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Ensure the storage location has secondary containment to capture any potential leaks.

Final Disposal:
  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.

  • Provide the disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_disposal Storage and Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area A->B C Identify as Hazardous Waste B->C D Segregate from Other Waste Streams C->D E Use a Designated, Leak-Proof Container D->E F Label Container Accurately E->F G Store in a Secure, Designated Area F->G H Arrange for Licensed Hazardous Waste Collection G->H I Provide Waste Information to Vendor H->I

Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(4-Methyl-benzylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(4-Methyl-benzylsulfanyl)-propionic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended to foster a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is essential to minimize exposure and ensure personal safety when handling this compound. Based on the hazard assessment of structurally similar compounds, which indicates potential for skin and eye irritation, the following PPE is mandatory.[1][2][3]

Body Part Recommended Protection Specifications
Eyes/Face Safety Goggles, Face ShieldWear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended for tasks with a higher risk of splashing.
Hands Chemical-Resistant GlovesWear nitrile or other chemical-resistant gloves. Gloves must be inspected before use and replaced immediately if contaminated, punctured, or torn.
Skin/Body Laboratory Coat, Chemical-Resistant ApronA standard laboratory coat should be worn at all times. For procedures with a significant splash hazard, a chemical-resistant apron should be worn over the lab coat.
Respiratory Ventilated Area / Fume HoodAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for the safe handling of this compound.

  • Preparation :

    • Ensure that a current Safety Data Sheet (SDS) for a similar compound is accessible and has been reviewed by all personnel involved.

    • Verify that all necessary PPE is available, in good condition, and properly worn.

    • Confirm that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Conduct all weighing and transferring of the solid compound within the chemical fume hood to prevent the generation of dust in the open lab.

    • Use spark-proof tools and equipment to avoid ignition sources.[1]

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Keep the container tightly closed when not in use.[1]

  • In Case of a Spill :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

    • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

    • Do not allow the chemical to enter drains.[1]

  • First Aid :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

    • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Disposal :

    • The primary method of disposal should be through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]

    • Do not dispose of this chemical down the drain or in the regular trash.[1]

    • All disposal activities must be in accordance with local, state, and federal regulations.

  • Container Disposal :

    • Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[1]

    • The rinsate should be collected and disposed of as hazardous waste.

    • After proper rinsing, the container may be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, as permitted by regulations.[1]

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Experiment cluster_disposal 4. Waste Disposal prep_sds Review SDS of Analogous Compound prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh & Transfer in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_use Perform Experiment handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon Experiment Complete disp_collect Collect Waste in Labeled Container handle_use->disp_collect Generate Waste cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash cleanup_wash->disp_collect Dispose of Contaminated PPE disp_dispose Dispose via Licensed Waste Contractor disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.